molecular formula C8H8Br2O B084745 3,5-Dibromo-4-methylanisole CAS No. 14542-71-3

3,5-Dibromo-4-methylanisole

Cat. No.: B084745
CAS No.: 14542-71-3
M. Wt: 279.96 g/mol
InChI Key: BZRKRRXRNGVEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-methylanisole is a specialized brominated aromatic compound that serves as a versatile intermediate in advanced organic synthesis. Its distinct molecular structure, featuring bromine substituents at the 3 and 5 positions, enhances its reactivity and makes it a valuable scaffold for selective functionalization, particularly in metal-catalyzed cross-coupling reactions . This compound is primarily employed in the preparation of complex molecules for pharmaceutical research and the development of agrochemicals . The electron-withdrawing nature of the bromine atoms fine-tunes the electronic properties of the aromatic ring, facilitating further derivatization and enabling the synthesis of sophisticated target compounds . Furthermore, its utility extends to the synthesis of specialty chemicals and functional materials, where its consistent purity and reliability are critical for controlled reactions and reproducible outcomes in research and development . Recent advances in the study of similar dibrominated compounds highlight their application in the development of π-conjugated systems for materials science, illustrating the broader potential of such building blocks in creating advanced functional materials .

Properties

IUPAC Name

1,3-dibromo-5-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKRRXRNGVEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163010
Record name 3,5-Dibromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-71-3
Record name 1,3-Dibromo-5-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14542-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-4-methylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-4-methylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3,5-Dibromo-4-methylanisole. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.

Core Compound Information

CAS Number: 14542-71-3[1][2]

IUPAC Name: 2,6-Dibromo-4-methoxytoluene[3][4]

Also known as: Anisole, 3,5-dibromo-4-methyl-[3][4]

This compound is a halogenated aromatic ether, a class of molecules with diverse applications in organic synthesis and potential biological activities.

Physicochemical Properties
PropertyValueSource
CAS Number 14542-71-3[1][2]
Molecular Formula C₈H₈Br₂O[3][5]
Molecular Weight 279.96 g/mol [3][5]
Purity 96+%[1]

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum (electron ionization) for this compound is available and provides key information about its molecular weight and fragmentation pattern.[3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly utilized synthetic pathway involves the Sandmeyer reaction, starting from its aniline analogue.

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below. This pathway highlights the key transformation from the precursor, 3,5-Dibromo-4-methylaniline.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3_5_Dibromo_4_methylaniline 3,5-Dibromo-4-methylaniline (CAS: 13194-73-5) Diazonium_Salt Aryl Diazonium Salt (in situ) 3_5_Dibromo_4_methylaniline->Diazonium_Salt Diazotization (NaNO₂, H₂SO₄, H₂O, 0-5 °C) 3_5_Dibromo_4_methylanisole This compound (CAS: 14542-71-3) Diazonium_Salt->3_5_Dibromo_4_methylanisole Hydrolysis (H₂O, heat)

Caption: Proposed synthesis of this compound via a Sandmeyer-type reaction.

Experimental Considerations

Step 1: Diazotization of 3,5-Dibromo-4-methylaniline

The initial step involves the conversion of the primary aromatic amine, 3,5-Dibromo-4-methylaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Conversion to this compound

The subsequent step involves the displacement of the diazonium group. To obtain the anisole derivative, the diazonium salt solution is subjected to hydrolysis, typically by heating in an aqueous solution. This replaces the diazonium group with a hydroxyl group, forming the corresponding phenol. The resulting phenol can then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions to yield the final product, this compound.

Potential Biological Activities of Brominated Anisoles

While specific biological studies on this compound are not extensively documented, the broader class of brominated phenols and their derivatives, including brominated anisoles, has been a subject of interest in environmental and toxicological research. Brominated phenols are known to be used as flame retardants, herbicides, and antimicrobial agents. Some brominated anisoles are metabolites of these compounds and can be found in the environment, particularly in marine ecosystems.

The presence of bromine atoms can significantly influence the biological properties of aromatic compounds, often enhancing their lipophilicity and, in some cases, their biological activity.

Related Compounds

For researchers interested in structure-activity relationships, several related brominated methylanisoles are commercially available and have been characterized. The structural relationship between these compounds can inform the design of new derivatives and studies.

References

3,5-Dibromo-4-methylanisole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

3,5-Dibromo-4-methylanisole , a halogenated aromatic ether, possesses a distinct molecular architecture that makes it a valuable intermediate in organic synthesis. Its structure consists of a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3-dibromo-2-methoxy-5-methylbenzene . This systematic name precisely describes the arrangement of the substituents on the benzene ring. The corresponding Chemical Abstracts Service (CAS) registry number is 51699-89-9 .

The chemical structure can be visualized as a central benzene ring where the methoxy group (-OCH₃) is at position 1. The two bromine atoms are located at positions 3 and 5, and the methyl group (-CH₃) is at position 4.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-dibromo-2-methoxy-5-methylbenzene is presented in the table below. This data is essential for its handling, application in reactions, and purification.

PropertyValue
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Boiling Point 277.2 °C at 760 mmHg
Density 1.727 g/cm³
Refractive Index 1.569

Synthesis of 1,3-dibromo-2-methoxy-5-methylbenzene

Hypothetical Synthetic Pathway:

A plausible synthetic route would be the direct bromination of 4-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the methoxy group might influence the regioselectivity of the bromination. To achieve the desired 3,5-dibromo substitution pattern, specific reaction conditions, including the choice of brominating agent and solvent, would be critical.

General Experimental Protocol for Bromination of an Anisole Derivative (for reference):

To a solution of the anisole derivative in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride), a brominating agent (e.g., liquid bromine or N-bromosuccinimide) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate solution to remove excess bromine. The product is then extracted into an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1,3-dibromo-2-methoxy-5-methylbenzene is not explicitly available in the searched literature. However, based on the structure, the expected spectral features can be predicted.

  • ¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around 3.8-4.0 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and a singlet for the two aromatic protons (likely in the region of 7.0-7.5 ppm).

  • ¹³C NMR: The spectrum would display signals for the eight carbon atoms, including the methoxy carbon, the methyl carbon, and the six aromatic carbons (four substituted and two unsubstituted). The carbons attached to bromine would be expected to have chemical shifts in the range of 110-130 ppm.

  • IR Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-Br stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (279.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Logical Relationship of IUPAC Name to Chemical Structure

The following diagram illustrates the logical connection between the IUPAC name and the chemical structure of the molecule.

IUPAC_Structure cluster_iupac IUPAC Name cluster_structure Chemical Structure 1,3-dibromo-2-methoxy-5-methylbenzene 1,3-dibromo-2-methoxy-5-methylbenzene structure 1,3-dibromo-2-methoxy-5-methylbenzene->structure Defines the connectivity and positions of substituents

Caption: Logical flow from IUPAC name to the chemical structure.

In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dibromo-4-methoxytoluene, a key chemical intermediate. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and workflow visualizations to support its application in organic synthesis.

Core Compound Identification and Properties

2,6-Dibromo-4-methoxytoluene, also known as 3,5-dibromo-4-methylanisole, is an aromatic compound with the chemical formula C₈H₈Br₂O.[1] Its structure consists of a toluene molecule substituted with two bromine atoms and one methoxy group on the benzene ring.

While comprehensive, experimentally determined physical property data for 2,6-Dibromo-4-methoxytoluene is not widely available in the literature, the following table summarizes its key identifiers and known characteristics.[1][2]

PropertyValueSource
Molecular Formula C₈H₈Br₂O[1]
Molecular Weight 279.96 g/mol [2]
279.957 g/mol [1]
CAS Number 14542-71-3[1]
IUPAC Name 1,3-Dibromo-5-methyl-2-methoxybenzene
Synonyms This compound[1][2]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Logical Relationship Diagram

The following diagram illustrates the key identifiers and structural formula for 2,6-Dibromo-4-methoxytoluene.

G compound 2,6-Dibromo-4-methoxytoluene C₈H₈Br₂O cas CAS Number 14542-71-3 compound:f0->cas mol_weight Molecular Weight 279.96 g/mol compound:f1->mol_weight synonym Synonym This compound compound:f0->synonym

Core identifiers for 2,6-Dibromo-4-methoxytoluene.

Experimental Protocols: Synthesis

The synthesis of 2,6-Dibromo-4-methoxytoluene can be achieved through a two-step process starting from p-cresol. The first step involves the bromination of p-cresol to form 2,6-dibromo-4-methylphenol, followed by a methylation reaction to yield the final product.

Step 1: Bromination of p-Cresol

This protocol is adapted from standard bromination procedures for phenolic compounds.

  • Materials:

    • p-Cresol

    • Bromine

    • A suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane)

    • Sodium bisulfite solution (saturated)

    • Distilled water

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Thermometer

    • Ice bath

    • Büchner funnel and filter flask

  • Procedure:

    • In the three-necked flask, dissolve p-cresol in the chosen solvent.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a solution of bromine (2.0 equivalents) in the same solvent to the stirred p-cresol solution via the dropping funnel, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

    • Quench any excess bromine by slowly adding saturated sodium bisulfite solution until the reddish-brown color disappears.

    • Isolate the crude 2,6-dibromo-4-methylphenol product by precipitation (e.g., by adding water) and subsequent vacuum filtration.

    • Wash the collected solid with cold water and dry it thoroughly.

Step 2: Methylation of 2,6-Dibromo-4-methylphenol

This step involves an ether synthesis, typically a Williamson ether synthesis.

  • Materials:

    • 2,6-Dibromo-4-methylphenol

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A methylating agent (e.g., dimethyl sulfate, methyl iodide)

    • A suitable solvent (e.g., acetone, DMF, or a phase-transfer catalyst system)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

  • Procedure:

    • Dissolve 2,6-dibromo-4-methylphenol in the chosen solvent in the round-bottom flask.

    • Add the base and stir the mixture to form the phenoxide salt.

    • Add the methylating agent to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Work up the reaction mixture, which typically involves filtration to remove any inorganic salts, followed by extraction with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the crude 2,6-Dibromo-4-methoxytoluene.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis of 2,6-Dibromo-4-methoxytoluene.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Methylation A Dissolve p-cresol in solvent B Cool to 0-5°C A->B C Slowly add Bromine (2 eq.) B->C D Stir at room temperature C->D E Quench with NaHSO₃ D->E F Isolate 2,6-dibromo- 4-methylphenol E->F G Dissolve dibromophenol in solvent F->G Proceed with dried intermediate H Add base to form phenoxide G->H I Add methylating agent (e.g., (CH₃)₂SO₄) H->I J Reflux reaction mixture I->J K Work-up and extraction J->K L Purify final product K->L

Synthesis of 2,6-Dibromo-4-methoxytoluene.

References

Mass Spectrometry Analysis of 3,5-Dibromo-4-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3,5-Dibromo-4-methylanisole, a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), predicts its fragmentation pattern under electron ionization, and presents the expected quantitative data in a clear, tabular format.

Introduction

This compound is a substituted aromatic ether. The analysis of such halogenated compounds is crucial in environmental monitoring, metabolism studies, and as intermediates in organic synthesis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Electron ionization (EI) is a common ionization technique used in GC-MS that provides reproducible mass spectra and detailed structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound is not readily found, a fragmentation pattern can be predicted based on the known behavior of similar brominated aromatic compounds under electron ionization. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M, M+2, and M+4 peaks.

The molecular formula for this compound is C₈H₈Br₂O. The theoretical monoisotopic mass is 277.8989 g/mol .

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/z (Nominal)Predicted Ion StructureFragmentation PathwayNotes
280 (M+2), 278 (M)[C₈H₈Br₂O]⁺Molecular IonIsotopic pattern due to two Br atoms will be observed.
265, 263[C₇H₅Br₂O]⁺Loss of a methyl radical (•CH₃)Common fragmentation for anisoles.
199, 197[C₇H₅BrO]⁺Loss of a bromine radical (•Br)
184, 182[C₆H₂BrO]⁺Loss of a methyl radical and a bromine radical
156, 154[C₆H₂Br]⁺Loss of a methyl radical, a bromine radical, and CO
118[C₈H₆O]⁺Loss of two bromine radicals
90[C₇H₆]⁺Tropylium-like ion after loss of bromine and methoxy group
77[C₆H₅]⁺Phenyl cationIndicates cleavage of the aromatic ring substituents.

Experimental Protocol: GC-MS Analysis

This section details a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.

  • Sample Extraction (if applicable): For analysis in a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

3.2. Instrumentation and Conditions

Table 2: Recommended GC-MS Parameters

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Temperature280 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 50-350
Scan ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Extraction Sample Extraction (if necessary) Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: General workflow for GC-MS analysis.

4.2. Predicted Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₈H₈Br₂O]⁺ (m/z 278, 280) F1 [C₇H₅Br₂O]⁺ (m/z 263, 265) M->F1 - •CH₃ F2 [C₇H₅BrO]⁺ (m/z 197, 199) M->F2 - •Br F3 [C₆H₂BrO]⁺ (m/z 182, 184) F1->F3 - •Br F2->F3 - •CH₃ F4 [C₆H₂Br]⁺ (m/z 154, 156) F3->F4 - CO

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3,5-Dibromo-4-methylanisole, a valuable building block in organic synthesis. The predominant and most thoroughly documented method involves a two-step process commencing with the selective bromination of p-cresol, followed by the methylation of the resulting dibrominated phenol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal route for the synthesis of this compound is initiated with the electrophilic aromatic substitution of p-cresol, yielding 2,6-dibromo-4-methylphenol. This intermediate is subsequently subjected to a Williamson ether synthesis to afford the final product.[1]

Synthesis_Pathway p_cresol p-Cresol dibromo_phenol 2,6-Dibromo-4-methylphenol p_cresol->dibromo_phenol Bromination final_product This compound dibromo_phenol->final_product Methylation

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-methylphenol

The initial step involves the dibromination of p-cresol at the ortho positions relative to the hydroxyl group. This reaction is typically carried out using elemental bromine as the brominating agent.

Experimental Workflow:

Bromination_Workflow start Dissolve p-cresol in a suitable solvent add_bromine Add bromine dropwise at controlled temperature start->add_bromine reaction Stir at room temperature add_bromine->reaction workup Work-up (e.g., washing, extraction) reaction->workup purification Purification (e.g., recrystallization or distillation) workup->purification product 2,6-Dibromo-4-methylphenol purification->product

Caption: Workflow for the bromination of p-cresol.

Detailed Methodology:

A solution of p-cresol in a suitable solvent, such as chloroform or carbon tetrachloride, is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The solution is cooled in an ice bath to maintain a low temperature. Elemental bromine is then added dropwise to the stirred solution, ensuring the temperature does not exceed a certain threshold to minimize side product formation. After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure complete conversion. The work-up procedure typically involves washing the reaction mixture with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or distillation.

Step 2: Synthesis of this compound

The second step is the methylation of the phenolic hydroxyl group of 2,6-dibromo-4-methylphenol. The Williamson ether synthesis is a common and effective method for this transformation, typically employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow:

Methylation_Workflow start Dissolve 2,6-dibromo-4-methylphenol in a solvent add_base Add a strong base to form the phenoxide start->add_base add_methylating_agent Add the methylating agent add_base->add_methylating_agent reaction Heat the reaction mixture (reflux) add_methylating_agent->reaction workup Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., chromatography or distillation) workup->purification product This compound purification->product

Caption: Workflow for the methylation of 2,6-dibromo-4-methylphenol.

Detailed Methodology:

2,6-Dibromo-4-methylphenol is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, such as anhydrous potassium carbonate or sodium hydroxide, is added to the solution to deprotonate the phenol and form the corresponding phenoxide salt. A methylating agent, commonly dimethyl sulfate or methyl iodide, is then added to the reaction mixture. The mixture is heated to reflux for a period to drive the SN2 reaction to completion. After the reaction is complete, the mixture is cooled, and the solid inorganic salts are filtered off. The filtrate is then subjected to a work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying of the organic phase. The solvent is evaporated, and the crude this compound is purified, typically by column chromatography or vacuum distillation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Bromination of p-Cresol

ParameterValueReference
Reactants
p-Cresol1.0 equivalent
Bromine2.0 - 2.2 equivalents
Solvent Chloroform or Carbon Tetrachloride
Temperature 0-25 °C
Reaction Time 1-3 hours
Yield 90-98%

Table 2: Methylation of 2,6-Dibromo-4-methylphenol

ParameterValueReference
Reactants
2,6-Dibromo-4-methylphenol1.0 equivalent
Methylating Agent (e.g., Dimethyl Sulfate)1.1 - 1.5 equivalents[2]
Base (e.g., K₂CO₃ or NaOH)1.5 - 2.0 equivalents[3]
Solvent Acetone or DMF
Temperature Reflux (typically 56-153 °C depending on solvent)
Reaction Time 2-8 hours[1]
Yield ~80-95%

Conclusion

The synthesis of this compound from p-cresol is a robust and high-yielding two-step process. Careful control of reaction conditions, particularly temperature during bromination, is crucial for achieving high selectivity and yield. The subsequent Williamson ether synthesis is an efficient method for the methylation of the sterically hindered dibromophenol intermediate. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Bromination of 4-Methylanisole: Mechanism and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bromination of 4-methylanisole, a key electrophilic aromatic substitution reaction. It delves into the underlying mechanism, regioselectivity, and the nature of the resulting products. Detailed experimental protocols for conducting this reaction under various conditions are presented, alongside a quantitative analysis of product distribution. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical guidance.

Introduction

The bromination of substituted aromatic compounds is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 4-Methylanisole, possessing two activating, ortho,para-directing groups—a methoxy and a methyl group—presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution. Understanding the factors that govern the position of bromination on the aromatic ring is crucial for the targeted synthesis of specific isomers. This guide will explore the mechanistic intricacies and practical aspects of this reaction.

Reaction Mechanism and Regioselectivity

The bromination of 4-methylanisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group (-OCH₃) is a strongly activating and ortho,para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1] The methyl group (-CH₃) is also an activating and ortho,para-directing group, albeit weaker than the methoxy group, operating through an inductive effect.

The key steps of the mechanism are:

  • Generation of the Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃) or a protic solvent, creating a more potent electrophile, Br⁺.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-methylanisole attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The regioselectivity of the reaction is determined by the directing effects of the methoxy and methyl groups. Both groups direct incoming electrophiles to the positions ortho and para to themselves. In 4-methylanisole, the para position to the methoxy group is occupied by the methyl group. Therefore, the possible positions for bromination are ortho to the methoxy group (C2 and C6) and ortho to the methyl group (C3 and C5).

The powerful activating and directing effect of the methoxy group predominantly governs the regioselectivity. The positions ortho to the methoxy group (C2 and C6) are significantly more activated than the positions ortho to the methyl group. Consequently, the major product of the monobromination of 4-methylanisole is 2-bromo-4-methylanisole .[3][4]

Electrophilic Aromatic Substitution Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation and Product Formation Br2 Br-Br Br+ Br⁺ Br2->Br+ + FeBr₃ FeBr3 FeBr₃ FeBr4- FeBr₄⁻ Br+->FeBr4- 4-Methylanisole 4-Methylanisole SigmaComplex Sigma Complex (Resonance Stabilized) 4-Methylanisole->SigmaComplex + Br⁺ Product 2-Bromo-4-methylanisole SigmaComplex->Product - H⁺ H+ H⁺ Product->H+

Figure 1: Generalized mechanism of electrophilic aromatic bromination of 4-methylanisole.

Products of Bromination

The primary product of the monobromination of 4-methylanisole is 2-bromo-4-methylanisole.[5][6] However, depending on the reaction conditions, other isomeric and polybrominated products may be formed.

Possible Products:

  • Major Product: 2-Bromo-4-methylanisole

  • Minor Isomeric Products: 3-Bromo-4-methylanisole (bromination ortho to the methyl group) is a potential minor product, though typically formed in very small amounts.

  • Polybrominated Products: If an excess of the brominating agent is used or under harsh reaction conditions, dibrominated products such as 2,6-dibromo-4-methylanisole can be formed.

  • Side-Chain Bromination Products: Under radical conditions (e.g., initiation by light), bromination of the methyl group (benzylic bromination) can occur, leading to the formation of 4-methoxybenzyl bromide. However, in electrophilic aromatic substitution conditions, this is generally a minor side reaction.[3][6]

Product Formation Pathway 4-Methylanisole 4-Methylanisole MajorProduct 2-Bromo-4-methylanisole (Major Product) 4-Methylanisole->MajorProduct Electrophilic Attack (ortho to -OCH₃) MinorProduct 3-Bromo-4-methylanisole (Minor Product) 4-Methylanisole->MinorProduct Electrophilic Attack (ortho to -CH₃) BenzylicProduct 4-Methoxybenzyl bromide (Side-chain bromination) 4-Methylanisole->BenzylicProduct Radical Conditions BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->4-Methylanisole DiBromoProduct Dibromo Products (e.g., 2,6-dibromo-4-methylanisole) MajorProduct->DiBromoProduct Further Bromination

Figure 2: Potential products from the bromination of 4-methylanisole under different conditions.

Quantitative Data on Product Distribution

The regioselectivity of the bromination of 4-methylanisole is highly dependent on the choice of brominating agent and reaction conditions. The use of N-bromosuccinimide (NBS) in acetonitrile has been shown to be a mild and highly regioselective method for the nuclear bromination of activated aromatic compounds, favoring the formation of the ortho-bromo product.[4]

SubstrateBrominating Agent/SolventReaction TimeProductYield (%)Reference
4-MethylanisoleNBS / Acetonitrile1 h2-Bromo-4-methylanisole100 (by GC)[4]

Note: The yield reported is based on Gas Chromatography (GC) analysis.

Experimental Protocols

The following are representative experimental protocols for the bromination of 4-methylanisole using different brominating agents.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method is highly regioselective for the ortho-bromination of 4-methylanisole.[4]

Materials:

  • 4-Methylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), dry

  • Sodium thiosulfate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-methylanisole (1.0 eq) in dry acetonitrile.

  • To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-bromo-4-methylanisole.

Protocol 2: Bromination using Bromine in Acetic Acid

This is a more traditional method for aromatic bromination.[7]

Materials:

  • 4-Methylanisole

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylanisole (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification Reactants Dissolve 4-Methylanisole in Solvent Addition Add Brominating Agent (NBS or Br₂) Reactants->Addition Monitoring Monitor by TLC Addition->Monitoring Quench Quench Reaction (e.g., with Na₂S₂O₃) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Anhydrous Salt Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify FinalProduct 2-Bromo-4-methylanisole Purify->FinalProduct

Figure 3: A generalized experimental workflow for the bromination of 4-methylanisole.

Conclusion

The bromination of 4-methylanisole is a highly regioselective reaction, predominantly yielding 2-bromo-4-methylanisole due to the strong activating and ortho-directing effect of the methoxy group. The choice of brominating agent and reaction conditions can be tailored to optimize the yield and selectivity of the desired product while minimizing the formation of byproducts. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for the practical application of this important synthetic transformation in various fields of chemical research and development.

References

An In-depth Technical Guide to the Key Chemical Properties of 3-Bromo-4-methylanisole for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and applications of 3-Bromo-4-methylanisole (CAS No. 36942-56-0), a key intermediate in organic synthesis and a molecule of interest in drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, synthesis and reactivity, with a focus on its role as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inhibitor. Detailed experimental protocols and safety information are also provided to support its use in a research setting.

Core Chemical and Physical Properties

3-Bromo-4-methylanisole is a halogenated aromatic ether. It is essential to distinguish it from its isomer, 4-Bromo-3-methylanisole, which has different physical properties. The key quantitative data for 3-Bromo-4-methylanisole are summarized in the table below.

PropertyValueReference
CAS Number 36942-56-0[1][2][3]
Molecular Formula C₈H₉BrO[1][3][4]
Molecular Weight 201.06 g/mol [1][3][4]
Appearance Pale yellow solid
Melting Point 144-145.5 °C
Boiling Point 224.7 ± 20.0 °C (at 760 Torr)
Density 1.378 ± 0.06 g/cm³
Flash Point 101.8 ± 7.8 °C
Solubility Information not available
Storage Store at 2°C - 8°C in a well-closed container[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 3-Bromo-4-methylanisole. The following are predicted and expected spectral data based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Bromo-4-methylanisole is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3d1HAr-H
~ 7.0d1HAr-H
~ 6.8dd1HAr-H
~ 3.8s3H-OCH₃
~ 2.3s3H-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~ 155Ar-C-O
~ 135Ar-C
~ 132Ar-C
~ 130Ar-C-Br
~ 128Ar-C
~ 112Ar-C
~ 56-OCH₃
~ 20-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in 3-Bromo-4-methylanisole.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000-2850MediumC-H stretching (aromatic and aliphatic)
~ 1600-1450StrongC=C stretching (aromatic ring)
~ 1250StrongC-O-C stretching (asymmetric)
~ 1050StrongC-O-C stretching (symmetric)
~ 600-500Medium-StrongC-Br stretching

Synthesis and Reactivity

Synthesis of 3-Bromo-4-methylanisole

3-Bromo-4-methylanisole can be synthesized from toluene through a two-step process involving electrolysis followed by chlorination.[4] It can also be prepared from the natural product magnolol by oxidation.[4] A common laboratory-scale synthesis involves the bromination of 4-methylanisole.

Experimental Protocol: Bromination of 4-methylanisole

This protocol describes a general procedure for the electrophilic aromatic substitution of 4-methylanisole to yield 3-Bromo-4-methylanisole.

  • Materials: 4-methylanisole, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), glassware for reflux, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, and recrystallization apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylanisole (1 equivalent) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the organic layer to obtain the crude product.

  • Purification:

    • The crude 3-Bromo-4-methylanisole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Use in Cross-Coupling Reactions

The bromine atom on the aromatic ring of 3-Bromo-4-methylanisole makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylanisole with Phenylboronic Acid

This protocol provides a general procedure for the coupling of 3-Bromo-4-methylanisole with phenylboronic acid.

  • Materials: 3-Bromo-4-methylanisole, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), a suitable solvent system (e.g., toluene/ethanol/water), glassware for inert atmosphere reactions (Schlenk line or glovebox), magnetic stirrer, and heating mantle.

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-Bromo-4-methylanisole (1 equivalent), phenylboronic acid (1.2 equivalents), and the base (2 equivalents).

    • Add the palladium catalyst (0.05 equivalents) to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The product can be purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Reactants Combine Reactants: 3-Bromo-4-methylanisole, Phenylboronic Acid, Base Catalyst Add Pd Catalyst Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development: PPARγ Inhibition

3-Bromo-4-methylanisole has been identified as a competitive inhibitor of the catalytic site of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a central role in adipogenesis, lipid metabolism, and inflammation. Its modulation is a key strategy in the development of drugs for type 2 diabetes and other metabolic disorders.

The inhibitory action of 3-Bromo-4-methylanisole on PPARγ suggests its potential as a lead compound for the development of novel therapeutics.

Signaling Pathway of PPARγ Inhibition

PPARg_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Ligand (e.g., Endogenous Fatty Acid) Receptor_Complex PPARγ/RXR Heterodimer Ligand->Receptor_Complex Binds to PPRE PPRE (PPAR Response Element) Receptor_Complex->PPRE Translocates and Binds Inhibition Transcription Blocked Receptor_Complex->Inhibition Leads to Bromoanisole 3-Bromo-4-methylanisole Bromoanisole->Receptor_Complex Competitively Binds Gene_Transcription Target Gene Transcription (Lipid Metabolism, Adipogenesis) PPRE->Gene_Transcription Initiates

Caption: Competitive inhibition of the PPARγ signaling pathway by 3-Bromo-4-methylanisole.

Safety and Handling

3-Bromo-4-methylanisole should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
H315: Causes skin irritation.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
H319: Causes serious eye irritation.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
H335: May cause respiratory irritation.[4]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P501: Dispose of contents/container to an approved waste disposal plant.[4]

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Wash hands thoroughly after handling.[5]

  • Store in a cool, dry place away from incompatible materials.[5]

Disposal: Dispose of 3-Bromo-4-methylanisole and its containers in accordance with local, regional, and national regulations.[6]

This guide provides a foundational understanding of 3-Bromo-4-methylanisole for research and development purposes. For further information, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.

References

Unveiling the Biological Potential of Brominated Anisoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated anisoles, a class of halogenated aromatic compounds, have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of various brominated anisoles, including mono-, di-, and tri-brominated derivatives. While research into the specific biological activities of simple brominated anisoles is still emerging, this document collates available quantitative data, outlines relevant experimental methodologies, and visualizes potential toxicological endpoints to serve as a valuable resource for researchers in drug discovery and development.

Toxicological Profile of Brominated Anisoles

The toxicity of brominated anisoles varies depending on the degree and position of bromine substitution. The available data, primarily from animal studies, suggests a range of effects from moderate acute toxicity to specific organ-level impacts with repeated exposure.

Quantitative Toxicity Data

A summary of the available quantitative toxicity data for various brominated anisoles is presented in Table 1. This data provides a comparative overview of the toxic potential of these compounds.

Table 1: Quantitative Toxicity Data for Brominated Anisoles

CompoundTest OrganismRoute of AdministrationToxicity MetricValueReference
2-BromoanisoleMouseOralLD50246 mg/kg[1]
2-BromoanisoleMouseIntraperitonealLD501544 mg/kg[1]
2-BromoanisoleMouseInhalationLC5020 mg/m³[2]
4-BromoanisoleMouseOralLD502200 mg/kg[3]
4-BromoanisoleMouseInhalationLC5020 mg/m³[4]
2,4,6-TribromoanisoleRatOral (28-day study)NOAEL1000 mg/kg bw/day[5]
2,4,6-TribromoanisoleHuman LymphocytesIn vitroCytotoxicitySignificant at 0.5 and 1 mg/L[6]

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%

Potential Biological Activities

While comprehensive data is limited, some brominated anisoles have been investigated for specific biological activities beyond general toxicity.

Antimicrobial, Antifungal, and Antitumor Potential

2,4-Dibromoanisole has been noted for its potential as an antimicrobial, antifungal, and antitumor agent.[8] However, specific quantitative measures of these activities, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, are not yet well-documented in publicly available literature. Further research is warranted to elucidate the efficacy and spectrum of these potential therapeutic properties.

Mutagenicity

2,4,6-Tribromoanisole was found to be non-mutagenic in a bacterial reverse mutation assay, suggesting it does not act as a direct DNA-damaging agent under the tested conditions.[5]

Experimental Protocols

Standardized methodologies are crucial for assessing the biological activity of chemical compounds. Below are detailed protocols for key experiments relevant to the evaluation of brominated anisoles.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a typical MTT assay:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of Brominated Anisole B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO, isopropanol) F->G H Measure absorbance at ~570 nm G->H

A simplified workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow A Prepare serial dilutions of Brominated Anisole in a 96-well microplate B Inoculate each well with a standardized microbial suspension A->B C Include positive (no compound) and negative (no microbes) controls B->C D Incubate the plate under appropriate conditions (temperature, time) C->D E Visually inspect for microbial growth or measure optical density D->E F Determine MIC as the lowest concentration with no visible growth E->F

A general workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which brominated anisoles exert their biological effects are largely unknown and represent a significant area for future research. Toxicological data for some compounds, such as the induction of ataxia and coma by 2- and 4-bromoanisole in mice, suggest potential neurotoxic mechanisms.[2][9] The male rat-specific kidney toxicity observed with 2,4,6-tribromoanisole points towards a potential interaction with specific metabolic pathways in that species.[5]

Logical Relationship of Toxicity Data Interpretation:

Toxicity_Interpretation cluster_data Observed Toxicological Data cluster_hypothesis Potential Mechanisms of Action TBA_Kidney Male rat-specific kidney toxicity (TBA) Metabolic_Pathway Interaction with specific metabolic pathways TBA_Kidney->Metabolic_Pathway Bromoanisole_Neuro Ataxia and coma in mice (2- & 4-Bromoanisole) Neurotoxic_Mechanism Neurotoxic mechanisms Bromoanisole_Neuro->Neurotoxic_Mechanism

Inference of potential mechanisms from observed toxicity.

Conclusion and Future Directions

The currently available data on the biological activity of brominated anisoles provides a preliminary understanding of their toxicological profiles. While some compounds, like 2,4-dibromoanisole, show promise for further investigation into their therapeutic potential, a significant knowledge gap remains. There is a pressing need for comprehensive studies to generate quantitative data on the antimicrobial, antifungal, anticancer, and other potential biological activities of a wider range of brominated anisoles. Furthermore, research into their mechanisms of action and effects on cellular signaling pathways is essential for a complete understanding of their biological significance and for guiding future drug development efforts. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in this intriguing area of study.

References

A Technical Guide to the Solubility of 3,5-Dibromo-4-methylanisole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the structure of 3,5-Dibromo-4-methylanisole, which features a substituted aromatic ring, a methoxy group, and two bromine atoms, a qualitative solubility profile can be anticipated. The presence of the polar ether group may impart slight solubility in polar solvents. However, the overall large, non-polar structure due to the benzene ring and bromine atoms suggests that it will likely exhibit higher solubility in non-polar and moderately polar organic solvents.

Expected Solubility:

  • High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate

  • Moderate Solubility: Ethanol, Methanol

  • Low to Insoluble: Water, Hexane

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to determine this experimentally. The following table provides a template for recording and presenting such data in a structured format for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water
Ethanol
Methanol
Acetone
Dichloromethane
Chloroform
Ethyl Acetate
Hexane
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled water bath or shaker

  • Filtration apparatus (e.g., syringe filters)

Procedure:

Part I: Qualitative Solubility Assessment [1][2][3][4]

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, shake the test tube vigorously for 30-60 seconds.[1][4]

  • Observe the mixture to determine if the solid dissolves completely.

  • Record the observation as soluble, partially soluble, or insoluble.

Part II: Quantitative Solubility Determination (Saturated Solution Method)

  • Prepare a series of vials for each solvent to be tested.

  • Accurately weigh a known amount of this compound and add it to a vial containing a measured volume of the solvent (e.g., 1 mL). Start with an amount expected to be in excess of the solubility limit.

  • Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.

  • Transfer the filtered supernatant to a pre-weighed vial.

  • Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility in grams per 100 mL (or other appropriate units) using the following formula:

    Solubility ( g/100 mL) = (Weight of dissolved solid (g) / Volume of supernatant taken (mL)) * 100

  • Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Logical Workflow for Solubility Analysis in Research

The following diagram illustrates a typical workflow for determining and applying solubility data in a research and development context.

Solubility_Workflow A Identify Compound of Interest (this compound) B Literature Search for Solubility Data A->B C Data Available? B->C D Proceed with Application (e.g., Reaction Setup, Formulation) C->D Yes E Experimental Solubility Determination C->E No F Qualitative Assessment (Soluble/Insoluble) E->F G Quantitative Measurement (e.g., g/100 mL) E->G H Record and Analyze Data F->H G->H I Select Appropriate Solvent System for Application H->I I->D

References

In-Depth Technical Guide on the Material Safety of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, officially verified Material Safety Data Sheet (MSDS) for 3,5-Dibromo-4-methylanisole (CAS No. 14542-71-3) is not publicly available. This guide has been compiled using data from structurally similar compounds, primarily its isomer 2,6-dibromo-4-methylanisole, and general principles of chemical safety. The information herein should be used as a reference for trained professionals and is not a substitute for a formal risk assessment. Researchers should exercise caution and consult with their institution's safety office before handling this chemical.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic ether. While specific experimental data for this compound is limited, the properties of its isomers and related molecules suggest it is a solid at room temperature.

IdentifierValue
Chemical Name This compound
CAS Number 14542-71-3
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Purity ≥95% (as per supplier data)[1]
Physical State Likely a solid

Hazard Identification and Classification

Based on analogous compounds, this compound is expected to be hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

alt text

First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Safe Handling Protocol:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid generating dust.

  • Avoid all personal contact, including inhalation of dust and vapors.[2][3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

  • Wash hands thoroughly after handling.[3]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.

Accidental Release and Disposal

Spill Response Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal using spark-proof tools.[2][3]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • Disposal must be conducted in accordance with all local, state, and federal regulations.[3]

  • The material should be disposed of as hazardous waste. It may be sent to a licensed chemical destruction facility or handled via controlled incineration with flue gas scrubbing.[2]

  • Do not allow the chemical to enter drains or sewer systems.[2]

Experimental Protocols & Workflows

While specific experimental protocols for this compound are not available, the following diagrams illustrate standardized workflows for handling and responding to incidents involving potentially hazardous chemical solids like this compound.

G cluster_prep Preparation and Weighing cluster_cleanup Post-Use Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Set Up in Chemical Fume Hood prep_ppe->prep_fumehood prep_weigh Tare Balance with Weighing Paper prep_fumehood->prep_weigh prep_transfer Carefully Transfer Solid from Container to Paper prep_weigh->prep_transfer prep_record Record Exact Mass prep_transfer->prep_record prep_dissolve Transfer to Solvent in Flask prep_record->prep_dissolve cleanup_decontaminate Decontaminate Glassware and Work Surfaces prep_dissolve->cleanup_decontaminate After Experiment cleanup_waste Collect Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard workflow for safely handling a solid chemical compound.

G spill Spill Detected evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Full PPE (incl. Respiratory Protection if needed) spill->ppe Assess Risk ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent ignition->contain collect Collect Material with Spark-Proof Tools contain->collect dispose Place in Sealed Hazardous Waste Container collect->dispose clean Decontaminate Spill Area dispose->clean

Caption: Emergency response workflow for a chemical spill.

References

Commercial Sourcing and Synthetic Routes for 3,5-Dibromo-4-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. 3,5-Dibromo-4-methylanisole, a substituted anisole derivative, serves as a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its commercial availability and outlines a common synthetic pathway.

Commercial Suppliers

A survey of chemical suppliers reveals several commercial sources for this compound (CAS No. 14542-71-3). The availability, purity, and pricing can vary between vendors. Below is a summary of offerings from selected suppliers to aid in procurement decisions.

SupplierPurityAvailable QuantitiesPrice (USD)
Bide Pharmatech Ltd. >95%250 mg$70
1 g$176
5 g$528
BLD Pharm Information available on websiteVariousInquire
Angene Information available on websiteVariousInquire
Adamas-beta Information available on websiteVariousInquire
Nanjing Bike Biotechnology Co., Ltd. Information available on websiteVariousInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathway: Bromination of 4-Methylanisole

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-methylanisole. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing activators. Due to steric hindrance from the methyl group, and the strong activating and directing effect of the methoxy group, bromination occurs at the positions ortho to the methoxy group.

A general experimental protocol for the bromination of anilines and anisoles, which can be adapted for the synthesis of this compound, involves the use of a brominating agent in a suitable solvent.[1] While a specific peer-reviewed protocol for the dibromination of 4-methylanisole to the 3,5-dibromo derivative was not found in the immediate search, the following procedure for a related bromination provides a solid foundational methodology.

Illustrative Experimental Protocol: Bromination of an Anisole Derivative

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-Methylanisole

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)

  • Iron filings (catalyst, if using Br₂)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole in the chosen solvent. If using elemental bromine with an iron catalyst, add the iron filings to the flask. The reaction should be carried out in a well-ventilated fume hood.

  • Addition of Brominating Agent: Slowly add a stoichiometric amount (2 equivalents for dibromination) of the brominating agent (e.g., bromine dissolved in the same solvent) to the reaction mixture from the dropping funnel. The addition should be done at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Logical Workflow for Procurement and Synthesis

The process of acquiring and utilizing this compound for research and development can be visualized as a logical workflow. This begins with identifying the need for the compound and proceeds through sourcing and, if necessary, in-house synthesis.

procurement_synthesis_workflow cluster_procurement Procurement Phase cluster_synthesis In-House Synthesis (if required) Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Request Quotes Request Quotes Search Suppliers->Request Quotes Evaluate Suppliers Evaluate Suppliers Request Quotes->Evaluate Suppliers Purchase Order Purchase Order Evaluate Suppliers->Purchase Order Acquire Starting Materials Acquire Starting Materials Evaluate Suppliers->Acquire Starting Materials Decision to Synthesize Compound Acquired Compound Acquired Purchase Order->Compound Acquired Reaction Setup Reaction Setup Acquire Starting Materials->Reaction Setup Bromination Bromination Reaction Setup->Bromination Work-up & Purification Work-up & Purification Bromination->Work-up & Purification Characterization Characterization Work-up & Purification->Characterization Compound Available for R&D Compound Available for R&D Characterization->Compound Available for R&D

Caption: Procurement and Synthesis Workflow for this compound.

This guide provides a starting point for researchers and professionals in sourcing and, if necessary, synthesizing this compound. For specific applications, further optimization of the synthetic protocol and thorough characterization of the final product are essential.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3,5-Dibromo-4-methylanisole, a key transformation for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols outlined below are based on established principles of palladium-catalyzed cross-coupling reactions, with special consideration for the challenges associated with dihalogenated and sterically hindered substrates.[1][2]

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The reaction of this compound presents a unique challenge due to the presence of two bromine atoms, offering the potential for both mono- and di-amination products. Achieving selective mono-amination is often a key objective in multi-step synthetic sequences.

The choice of catalyst, ligand, base, and solvent is critical in controlling the reactivity and selectivity of the Buchwald-Hartwig amination.[2] For sterically hindered and electron-rich substrates like this compound, the use of bulky, electron-rich phosphine ligands is often necessary to promote efficient catalytic turnover.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated amine product is formed via reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand_Dissociation -L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand_Dissociation->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)->Amine_Coordination + R2NH [Ar-Pd(II)(NHR2)-X(L)] [Ar-Pd(II)(NHR2)-X(L)] Amine_Coordination->[Ar-Pd(II)(NHR2)-X(L)] Deprotonation Deprotonation (Base) [Ar-Pd(II)(NHR2)-X(L)]->Deprotonation + Base - Base-H+X- [Ar-Pd(II)-NR2(L)] [Ar-Pd(II)-NR2(L)] Deprotonation->[Ar-Pd(II)-NR2(L)] Reductive_Elimination Reductive Elimination [Ar-Pd(II)-NR2(L)]->Reductive_Elimination Reductive_Elimination->Pd(0)L2 +L Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Conditions for Mono-amination

Achieving selective mono-amination of this compound requires careful control of reaction conditions. The following table summarizes recommended starting conditions for the coupling of various amines.

ComponentRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ.
Ligand XPhos, RuPhos, or BrettPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich biaryl phosphine ligands are generally effective for sterically hindered substrates.[2]
Base NaOtBu or K₃PO₄ (1.5-2.0 eq.)NaOtBu is a strong base suitable for a wide range of amines. K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups.
Solvent Toluene or DioxaneAnhydrous, deoxygenated solvents are crucial for reaction success.
Temperature 80-110 °CThe optimal temperature may vary depending on the reactivity of the amine.
Amine 1.0-1.2 eq. for mono-aminationUsing a slight excess of the amine can drive the reaction to completion. A larger excess may promote di-amination.

Experimental Protocol: General Procedure for Mono-amination

This protocol provides a general method for the palladium-catalyzed mono-amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating block/oil bath

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Reagents Weigh Solid Reagents: This compound, Pd Precursor, Ligand, Base Tube_Prep Add Solids to Oven-Dried Schlenk Tube under Inert Gas Reagents->Tube_Prep Solvent_Amine Add Anhydrous Solvent and Liquid Amine via Syringe Tube_Prep->Solvent_Amine Heating Heat Reaction Mixture (80-110 °C) with Stirring Solvent_Amine->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench with Water or Aqueous NH4Cl Cooling->Quenching Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precursor (e.g., 0.01 mmol Pd₂(dba)₃, 1 mol %), the phosphine ligand (e.g., 0.024 mmol XPhos, 2.4 mol %), and the base (e.g., 1.5 mmol NaOtBu).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add the amine (1.1 mmol) and anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Data Summary: Representative Conditions for Analogous Substrates

While specific yield data for this compound is not extensively reported, the following table provides representative conditions and outcomes for the mono-amination of analogous dihaloarenes. This data can serve as a valuable guide for reaction optimization.

Aryl HalideAminePd Precursor (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1,3-DibromobenzeneAnilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)t-BuOH1002485
1,3-Dibromo-2-methoxybenzeneMorpholinePd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.5)Toluene1001278
2,6-Dibromotoluenen-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101882
1-Bromo-3-iodobenzenePiperidinePd₂(dba)₃ (0.5)BrettPhos (1.2)LHMDS (1.8)THF80691 (selective for C-I)

Note: Yields are for the mono-aminated product and are approximate. Optimization is likely required for this compound.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a more electron-rich or bulky ligand).

  • Formation of Di-aminated Product: To favor mono-amination, use a smaller excess of the amine (1.0-1.1 equivalents). Lowering the reaction temperature or using a less reactive catalyst system may also improve selectivity.

  • Dehalogenation: The formation of dehalogenated byproducts can sometimes be observed. This can occasionally be minimized by changing the ligand or base.

  • Reaction Monitoring: Close monitoring of the reaction by TLC, GC-MS, or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts.

By following these guidelines and protocols, researchers can effectively perform the Buchwald-Hartwig amination on this compound to access valuable mono-aminated building blocks for further synthetic transformations.

References

Application Notes and Protocols for 3,5-Dibromo-4-methylanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Dibromo-4-methylanisole as a versatile building block in modern organic synthesis. The di-bromo substitution pattern allows for selective functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures, particularly in the context of drug discovery and development. This document outlines its application in key cross-coupling reactions and provides detailed experimental protocols.

Introduction to this compound as a Building Block

This compound is an aromatic compound featuring two bromine atoms flanking a methyl group, with a methoxy group positioned para to the methyl group. This substitution pattern offers several advantages for organic synthesis:

  • Orthogonal Reactivity: The two bromine atoms can be selectively functionalized using different cross-coupling reactions, allowing for the stepwise introduction of various substituents. This is particularly useful for creating libraries of compounds with diverse functionalities.

  • Modulation of Electronic Properties: The electron-donating methoxy and methyl groups influence the electronic nature of the aromatic ring, which can be fine-tuned by the introduction of different substituents at the bromine positions.

  • Structural Rigidity: The substituted benzene ring provides a rigid core, which is often desirable in the design of small molecule inhibitors that target specific protein binding pockets.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with boronic acids or their derivatives.[1][2] This is a widely used method for the synthesis of biaryl and substituted aromatic compounds.

  • Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.[3][4][5][6] These products are valuable intermediates and can be further elaborated.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of amines.[7][8][9] This is a powerful tool for the synthesis of arylamines, which are common motifs in pharmaceuticals.

The ability to perform these reactions sequentially on this compound provides a straightforward route to complex molecules from a simple starting material.

Data Presentation

The following tables summarize representative conditions and outcomes for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Dioxane/H₂O901688
33-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF802485

Table 2: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60695
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene70891
31-HexynePdCl₂(dppf) (2.5)CuI (5)DIPADMF501287

Table 3: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1101889
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane1002482
3BenzylaminePdCl₂(dppf) (2)-K₂CO₃t-BuOH902085

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the mono-arylation of this compound.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the mono-alkynylation of this compound.

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the mono-amination of this compound.[10]

  • To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (10 mL) and the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Add water (10 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Weigh Reagents: This compound, Catalyst, Ligand, Base solvent Add Degassed Solvent start->solvent coupling_partner Add Coupling Partner (Boronic Acid / Alkyne / Amine) solvent->coupling_partner setup_complete Seal and Purge with Inert Gas coupling_partner->setup_complete heat Heat to Desired Temperature setup_complete->heat stir Stir for Specified Time heat->stir monitor Monitor Reaction Progress (TLC / LC-MS / GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Hypothetical Kinase Inhibitor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Molecule Synthesized Inhibitor (from this compound) Kinase2 Kinase B Molecule->Kinase2 inhibits Kinase1->Kinase2 phosphorylates Kinase3 Kinase C Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates Gene Gene Expression TF->Gene regulates Proliferation Proliferation Gene->Proliferation Cell Proliferation

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Diversification Potential of this compound

G cluster_mono Mono-functionalization cluster_di Di-functionalization start This compound suzuki1 Suzuki-Miyaura (R¹-B(OH)₂) start->suzuki1 sonogashira1 Sonogashira (R²-C≡CH) start->sonogashira1 buchwald1 Buchwald-Hartwig (R³R⁴NH) start->buchwald1 product1 Mono-aryl Derivative suzuki1->product1 product2 Mono-alkynyl Derivative sonogashira1->product2 product3 Mono-amino Derivative buchwald1->product3 suzuki2 Suzuki-Miyaura (R⁵-B(OH)₂) product4 Di-substituted Derivative (R¹ and R⁵) suzuki2->product4 sonogashira2 Sonogashira (R⁶-C≡CH) product6 Di-substituted Derivative (R³ and R⁶) sonogashira2->product6 buchwald2 Buchwald-Hartwig (R⁷R⁸NH) product5 Di-substituted Derivative (R² and R⁷) buchwald2->product5 product1->suzuki2 product2->buchwald2 product3->sonogashira2

Caption: Diversification of this compound.

References

Application of 3,5-Dibromo-4-methylanisole in Agrochemical Synthesis: A Focus on Potential Applications and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of available scientific literature, there are no specific, documented applications of 3,5-Dibromo-4-methylanisole as a direct starting material or intermediate in the synthesis of commercialized agrochemicals. However, its chemical structure, featuring a substituted aromatic ring with reactive bromine atoms, suggests its potential as a versatile building block in the discovery and development of novel bioactive compounds for agricultural applications.

This document provides an overview of the potential applications of this compound in agrochemical research, including detailed synthetic protocols for its derivatization and a discussion of the significance of its structural motifs in bioactive molecules.

Potential Applications in Agrochemical Discovery

This compound serves as a scaffold that can be elaborated into a diverse library of molecules for high-throughput screening in agrochemical research. The two bromine atoms provide reactive handles for introducing a variety of functional groups through cross-coupling reactions, which is a cornerstone of modern synthetic chemistry. The methoxy and methyl groups on the aromatic ring can also influence the physicochemical properties and biological activity of the resulting compounds.

Potential agrochemical classes that could be synthesized from this intermediate include:

  • Fungicides: The introduction of azole, pyridine, or other heterocyclic moieties could lead to novel antifungal agents.

  • Herbicides: Modification of the anisole structure could yield compounds that interfere with essential biological pathways in weeds. The structural similarity to the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) suggests that the 3,5-dibromo-4-substituted phenyl core may be a useful pharmacophore.

  • Insecticides: The synthesis of derivatives with neurotoxic or insect growth-regulating properties is a plausible research direction.

The overall workflow for utilizing this compound in agrochemical discovery is outlined below.

G cluster_0 Discovery Phase cluster_1 Screening & Development A This compound Scaffold B Chemical Derivatization (e.g., Cross-Coupling) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Fungicidal, Herbicidal, Insecticidal) C->D E Lead Compound Identification D->E F Optimization & Field Trials E->F

Workflow for Agrochemical Discovery.

Key Synthetic Transformations

The bromine atoms on the this compound ring are amenable to a variety of synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.

This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

G A This compound E Substituted Anisole Derivative A->E B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E

Suzuki-Miyaura Coupling Pathway.

This reaction forms carbon-nitrogen bonds, enabling the introduction of primary or secondary amines to the aromatic ring. This is a key transformation for synthesizing compounds with potential biological activity, as the amine functional group is prevalent in many bioactive molecules.

G A This compound E N-Aryl Anisole Derivative A->E B Amine (R-NH2) B->E C Pd Catalyst & Ligand (e.g., Pd2(dba)3, BINAP) C->E D Base (e.g., NaOtBu) D->E

Buchwald-Hartwig Amination Pathway.

Experimental Protocols

The following is a representative, hypothetical protocol for a Suzuki-Miyaura coupling reaction using this compound.

Objective: To synthesize 3-bromo-5-(4-fluorophenyl)-4-methylanisole.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound281.951.0282 mg
4-Fluorophenylboronic acid139.921.2168 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate138.212.0276 mg
Toluene--10 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add this compound (282 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome: The protocol is expected to yield the monosubstituted product, 3-bromo-5-(4-fluorophenyl)-4-methylanisole. Further optimization of reaction conditions (e.g., stoichiometry, catalyst, base, and solvent) may be required to achieve disubstitution or improve yields.

Physicochemical Data of Starting Material

PropertyValue
CAS Number 19413-43-9
Molecular Formula C₈H₈Br₂O
Molecular Weight 281.95 g/mol
Appearance Off-white to pale yellow solid
Melting Point 65-68 °C
Boiling Point 295.6 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents

This information is crucial for designing and executing synthetic protocols, as well as for predicting the properties of the resulting derivatives.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dibromoarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dibromoarenes. These reactions are fundamental in synthetic organic chemistry, enabling the construction of complex molecular architectures from readily available starting materials. The protocols described herein are foundational for applications in medicinal chemistry, materials science, and pharmaceutical drug development.

Introduction to Palladium-Catalyzed Cross-Coupling of Dibromoarenes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Dibromoarenes are versatile substrates that can undergo sequential or double cross-coupling reactions, allowing for the controlled synthesis of multi-substituted aromatic compounds. Common cross-coupling reactions involving dibromoarenes include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[2] The reactivity of the carbon-bromine bond is generally intermediate between that of carbon-iodine and carbon-chlorine bonds.[3][4]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[5] For dibromoarenes, controlling the reaction to favor mono- or di-substitution is a key challenge that can often be addressed by tuning the reaction conditions.

General Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction with a dibromoarene involves several key stages, from reaction setup to product purification and characterization.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis Flame-dry glassware Flame-dry glassware Inert atmosphere Inert atmosphere Flame-dry glassware->Inert atmosphere Add reagents Add reagents Inert atmosphere->Add reagents Add catalyst/ligand Add catalyst/ligand Add reagents->Add catalyst/ligand Add solvent Add solvent Add catalyst/ligand->Add solvent Heat and Stir Heat and Stir Add solvent->Heat and Stir Cool to RT Cool to RT Heat and Stir->Cool to RT Aqueous workup Aqueous workup Cool to RT->Aqueous workup Extraction Extraction Aqueous workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column chromatography Column chromatography Concentration->Column chromatography Characterization Characterization Column chromatography->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.[6]

General Reaction Scheme

G Dibromoarene Ar(Br)₂ Plus1 Plus1 Dibromoarene->Plus1 + BoronicAcid R-B(OH)₂ Arrow BoronicAcid->Arrow Catalyst Pd Catalyst, Base Arrow2 Catalyst->Arrow2 Product Ar(R)₂ or Ar(Br)(R) Plus1->BoronicAcid Arrow->Catalyst Arrow2->Product

Caption: Suzuki-Miyaura coupling of a dibromoarene.

Typical Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of dibromoarenes.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with SPhosPd₂(dba)₃ with P(tBu)₃
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane/WaterToluene/WaterTHF/Water
Temperature 80-100 °C90-110 °CRoom Temp to 80 °C
Reference [7][8][9]
Detailed Experimental Protocol: Mono-arylation
  • To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dibromoarene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[7]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) and, if necessary, a ligand.[7]

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[7]

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]

  • Filter and concentrate the solvent under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.[7]

Detailed Experimental Protocol: Di-arylation

To achieve double substitution, follow steps 1-3 from the mono-arylation protocol, but use an excess of the arylboronic acid (2.5-3.0 equiv). The reaction may require higher temperatures (e.g., 100-120 °C) and longer reaction times. Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.[7]

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[4]

Catalytic Cycle

G Pd(0) Pd(0) Pd(II)-ArBr Pd(II)-ArBr Pd(0)->Pd(II)-ArBr Oxidative Addition (ArBr₂) Product Product Pd(0)->Product Ar-C≡CR Pd(II)-C≡CR Pd(II)-C≡CR Pd(II)-ArBr->Pd(II)-C≡CR Transmetalation (Cu-C≡CR) Pd(II)-C≡CR->Pd(0) Reductive Elimination

Caption: Simplified catalytic cycle for Sonogashira coupling.

Typical Reaction Conditions
ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄
Co-catalyst CuICuI
Base Diisopropylamine or TriethylamineK₂CO₃
Solvent THF or Amine (as solvent)DMF
Temperature Room Temperature to Reflux100 °C
Reference [3][4][10]
Detailed Experimental Protocol
  • To a solution of the dibromoarene (1.0 equiv) in a suitable solvent (e.g., THF or triethylamine, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper co-catalyst (e.g., CuI, 0.025 equiv).[3][11]

  • Add the base (e.g., diisopropylamine, 7.0 equiv if not used as a solvent) and the terminal alkyne (1.1 equiv for mono-alkynylation, >2.2 equiv for di-alkynylation).[3]

  • Stir the reaction for 3 hours at room temperature or heat as necessary.[3] Some substrates may require higher temperatures.[3]

  • After completion, dilute the reaction with an ether-based solvent and filter through a pad of Celite®, washing with the same solvent.[3]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[3]

  • Purify the product by flash column chromatography on silica gel.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.[12]

General Reaction Scheme

G Dibromoarene Ar(Br)₂ Plus1 Plus1 Dibromoarene->Plus1 + Amine R₂NH Arrow Amine->Arrow Catalyst Pd Catalyst, Ligand, Base Arrow2 Catalyst->Arrow2 Product Ar(NR₂)₂ or Ar(Br)(NR₂) Plus1->Amine Arrow->Catalyst Arrow2->Product

Caption: Buchwald-Hartwig amination of a dibromoarene.

Typical Reaction Conditions
ParameterCondition 1Condition 2
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pre-formed Pd-ligand complex
Ligand BINAP, DPPF, XantphosBulky phosphines (e.g., BrettPhos)
Base NaOt-Bu, LHMDSCs₂CO₃, K₂CO₃
Solvent Toluene, Dioxane, THFToluene
Temperature 25 °C to >100 °C80-110 °C
Reference [13][12]
Detailed Experimental Protocol
  • In an oven-dried Schlenk tube, add the dibromoarene (1.0 equiv), the amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., BINAP, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv per bromine).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[14]

Mechanistic Overview

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition ArBr Olefin Coordination Olefin Coordination Oxidative Addition->Olefin Coordination Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Reductive Elimination Reductive Elimination β-Hydride Elimination->Reductive Elimination Product Reductive Elimination->Pd(0) Base

Caption: Key steps in the Heck reaction mechanism.[15]

Typical Reaction Conditions
ParameterCondition 1Condition 2
Catalyst Pd(OAc)₂Pd(PPh₃)₄
Ligand PPh₃ or other phosphinesNone (for reactive halides)
Base Et₃N, K₂CO₃NaOAc
Solvent DMF, AcetonitrileToluene
Temperature 80-140 °C100-120 °C
Reference [16]
Detailed Experimental Protocol
  • To a sealable reaction vessel, add the dibromoarene (1.0 equiv), the alkene (1.1-1.5 equiv for mono-coupling, 2.2-3.0 for di-coupling), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv), and a ligand if necessary (e.g., PPh₃, 0.02-0.1 equiv).

  • Add the base (e.g., Et₃N, 2.0-3.0 equiv) and the solvent (e.g., DMF or acetonitrile).

  • Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C).

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Filter the reaction mixture to remove palladium black and inorganic salts.

  • Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography or recrystallization.

References

Application Note: Purification of 3,5-Dibromo-4-methylanisole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dibromo-4-methylanisole is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. The presence of bromine atoms and a methoxy group on the aromatic ring makes it a versatile building block for various chemical transformations. Efficient purification of this compound is crucial to ensure the integrity of subsequent reactions and the purity of final products. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] For non-polar to moderately polar compounds like this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a non-polar solvent system is generally effective.

Data Presentation

The efficiency of a column chromatography separation is often predicted and monitored by Thin Layer Chromatography (TLC). The retention factor (Rf) values from TLC help in selecting an appropriate solvent system for the column. An ideal solvent system will provide a good separation between the target compound and any impurities, with the target compound typically having an Rf value between 0.2 and 0.4 for effective column separation.

Table 1: TLC Analysis of Crude this compound

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Major ImpurityObservations
95:50.450.60Good separation, but Rf of the target is slightly high.
90:100.300.48Optimal separation for column chromatography.
80:200.150.30Rf is too low, leading to long elution times and band broadening.

Table 2: Column Chromatography Elution Profile

Fraction NumberEluent (Hexane:Ethyl Acetate)Compound ElutedPurity (by GC-MS)
1-590:10Non-polar impurities-
6-1590:10This compound>98%
16-2080:20More polar impurities-

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass wool or cotton

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find the optimal system that gives an Rf value of ~0.3 for the target compound.[3] Based on the data in Table 1, a 90:10 hexane:ethyl acetate mixture is suitable.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[1]

    • Add a small layer of sand over the plug.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (90:10 hexane:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample for effective separation.[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[1]

    • Continuously tap the column gently to ensure even packing.

    • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like hexane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the eluent (90:10 hexane:ethyl acetate) to the top of the column. A separatory funnel can be used as a solvent reservoir.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting each fraction on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

experimental_workflow prep Preparation tlc TLC Analysis (Solvent System Selection) prep->tlc Determine optimal eluent packing Column Packing (Silica Gel Slurry) tlc->packing Use selected eluent loading Sample Loading packing->loading elution Elution (90:10 Hexane:EtOAc) loading->elution analysis Fraction Analysis (TLC) elution->analysis Collect fractions pooling Pooling of Pure Fractions analysis->pooling Identify pure fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation product Purified this compound evaporation->product

References

Application Notes and Protocols: Recrystallization of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3,5-Dibromo-4-methylanisole via recrystallization. The procedure is based on established principles of organic chemistry for the purification of solid compounds.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the desired compound while impurities remain in the solution.[3][4] The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[5] This document outlines a systematic approach to solvent selection and a general procedure for the recrystallization of this compound.

Physicochemical Data

Table 1: Solvent Selection for Recrystallization of this compound

SolventSolubility at Room Temp. (Expected)Solubility at Boiling Point (Expected)Crystal Formation upon Cooling (Expected)Remarks
EthanolLow to ModerateHighGoodA common and effective solvent for many organic compounds.[7]
MethanolLow to ModerateHighGoodSimilar to ethanol, may offer different solubility characteristics.
IsopropanolLowModerate to HighGoodLess polar than ethanol and methanol.
HexaneLowLow to ModeratePotentially good for non-polar impurities.Often used in combination with a more polar solvent.[7]
Ethyl AcetateModerateHighMay require a co-solvent.A versatile solvent for a range of polarities.
TolueneLowHighGoodHigher boiling point may be advantageous.
WaterInsolubleInsolubleNot a suitable single solvent.[8]Can be used as an anti-solvent with a miscible organic solvent.[9]
Ethanol/WaterVariableHighGoodA common mixed-solvent system to fine-tune solubility.[9]
Hexane/Ethyl AcetateVariableHighGoodA common mixed-solvent system for compounds with intermediate polarity.[7]

Experimental Protocol

Solvent Selection
  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add 0.5 mL of a different solvent from Table 1 to each test tube at room temperature.

  • Observe and record the solubility of the compound in each solvent. A suitable solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes that show low solubility at room temperature in a water bath or on a hot plate. Add the solvent dropwise until the solid completely dissolves.[3]

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is the most suitable for recrystallization.

Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[3] Use a boiling stick or a magnetic stirrer to promote dissolution and prevent bumping.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product in the filter funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product and compare it to the crude material. A sharp melting point close to the literature value (if available) indicates high purity.

Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound A Start: Crude this compound B Solvent Selection (Test various solvents) A->B C Dissolve Crude Product in Minimum Hot Solvent B->C D Hot Filtration (if insoluble impurities are present) C->D E Slow Cooling to Room Temperature C->E No D->E Yes F Cool in Ice Bath E->F G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I J End: Pure this compound I->J

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting

IssuePossible CauseSolution
Oiling OutThe boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower boiling point solvent. Add a small amount of additional hot solvent.
No Crystal FormationThe solution is not saturated. The solution cooled too quickly.Evaporate some of the solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low RecoveryToo much solvent was used. The crystals are too soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of solvent necessary. Ensure the wash solvent is ice-cold. Use a pre-heated funnel for hot filtration.

References

Application Note: GC-MS Method for Monitoring Reactions of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dibromo-4-methylanisole is an important intermediate in organic synthesis, often used in the development of novel pharmaceutical compounds and other complex molecules. The ability to accurately monitor the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for this purpose. It offers high-resolution separation of volatile and semi-volatile compounds in a reaction mixture, coupled with definitive identification and quantification based on their mass-to-charge ratio (m/z).[1]

This application note provides a detailed protocol for the preparation and analysis of samples from reactions involving this compound using GC-MS. The methodology covers sample quenching, dilution, instrument parameters, and data analysis, providing a robust framework for real-time reaction monitoring.

Principle

The GC-MS technique first separates components of a mixture in the gas chromatograph based on their boiling points and interaction with the stationary phase of the GC column.[2] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer based on their m/z ratio, creating a unique mass spectrum for each compound. This spectrum serves as a "fingerprint" for identification, while the area of the chromatographic peak is proportional to the compound's concentration, allowing for quantitative analysis.

Experimental Protocols

1. Materials and Reagents

  • Solvent: High-purity volatile organic solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate). The choice should be a solvent in which the analyte is soluble and that does not co-elute with peaks of interest.[2][3]

  • Internal Standard (IS): A stable compound not present in the reaction mixture (e.g., 4-Methylanisole-d3, Biphenyl). An IS is recommended for accurate quantification to correct for variations in sample preparation and injection volume.[4][5]

  • Quenching Solution: A solution to stop the reaction (e.g., saturated sodium bicarbonate for acid-catalyzed reactions, or water).

  • Glassware: Volumetric flasks, pipettes, and 2 mL GC autosampler vials with septa.[2]

  • Syringe Filters: 0.22 µm PTFE filters, if the sample contains particulate matter.

2. Sample Preparation Protocol

The goal of sample preparation is to create a clean, dilute sample suitable for GC-MS injection.[3]

  • Aliquoting and Quenching: At specified time points, carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture. Immediately transfer it to a vial containing the quenching solution (e.g., 1 mL) to halt the reaction.

  • Extraction (if necessary): If the reaction is in an aqueous or non-volatile solvent, perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., 1 mL of ethyl acetate), vortex thoroughly, and allow the layers to separate. Collect the organic layer containing the analytes.[2]

  • Dilution: Prepare a stock solution of the internal standard in the chosen GC solvent (e.g., 100 µg/mL). Dilute the quenched sample or the organic extract to a final concentration suitable for GC-MS analysis (typically around 1-10 µg/mL).[3] Ensure the internal standard is added to achieve a known final concentration.

  • Filtration: If any precipitate is present, filter the diluted sample through a 0.22 µm syringe filter into a clean GC vial to prevent contamination of the injector and column.[2][3]

  • Vialing: Transfer the final prepared sample into a 2 mL glass autosampler vial and seal securely.

3. GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument and reaction being monitored. The use of a non-polar column, such as a DB-5ms or HP-5ms, is recommended for the analysis of brominated aromatic compounds.[1]

Parameter Category Parameter Recommended Value
Gas Chromatograph GC ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless (for trace analysis) or 10:1 Split
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial: 80°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 min at 280°C
Mass Spectrometer Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Range (Scan)50 - 400 amu
Scan ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Data Presentation and Analysis

1. Identification of Compounds

Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.[6] The molecular ion peak for this compound should exhibit a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4).

Table 2: Expected Retention Time and Mass Fragments for this compound

Compound Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound~12-15278, 280, 282263, 265, 267 ([M-CH₃]⁺); 184, 186 ([M-CH₃-Br]⁺)

2. Quantitative Analysis

For quantitative analysis, generate a calibration curve using standards of known concentrations. The relative concentration of the starting material and product(s) at each time point can be calculated by comparing the peak area ratios of the analytes to the internal standard. This allows for the determination of reaction kinetics and endpoint.

Table 3: Example Data for Reaction Monitoring

Time Point (hours) Peak Area (Analyte) Peak Area (IS) Relative Abundance (%)
05,890,4303,120,800100
13,540,1103,115,95060.1
21,775,8903,125,10030.2
4295,6003,119,5005.0
6Not Detected3,122,3000

Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Processing Reaction Reaction Mixture Quench Aliquoting & Quenching Reaction->Quench Dilute Dilution with Internal Standard Quench->Dilute Filter Filtration (0.22 µm) Dilute->Filter Vial Transfer to GC Vial Filter->Vial GCMS GC-MS Analysis Vial->GCMS Data Data Processing (Integration & Identification) GCMS->Data Results Results (Kinetics, Purity, Yield) Data->Results

Caption: Workflow for GC-MS reaction monitoring.

The described GC-MS method provides a reliable and precise tool for monitoring the progress of chemical reactions involving this compound. Proper sample preparation, including quenching and dilution, is critical for obtaining high-quality, reproducible data. This protocol enables researchers to effectively track the consumption of starting materials and the formation of products, facilitating the optimization of synthetic routes and ensuring process control in research and development settings.

References

Application Note: Preparation and Screening of 3,5-Dibromo-4-methylanisole Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated aromatic compounds are a versatile class of scaffolds in medicinal chemistry, offering unique physicochemical properties that can enhance biological activity and metabolic stability. The 3,5-dibromo-4-methylanisole core, in particular, presents two reactive bromine sites that are ideal for modification through modern synthetic methodologies. This allows for the systematic generation of diverse chemical libraries for screening against various biological targets. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a robust and efficient means to introduce a wide array of substituents onto the aromatic core, enabling the exploration of structure-activity relationships (SAR).

This application note provides detailed protocols for the multi-step synthesis of the this compound scaffold, its subsequent derivatization into a focused library via Suzuki coupling, and a representative protocol for screening these derivatives for anti-inflammatory activity.

Experimental Protocols

Part 1: Synthesis of the this compound Scaffold

The synthesis of the core scaffold is achieved in two primary steps: the selective bromination of p-cresol to form an intermediate phenol, followed by methylation to yield the final anisole product.

Protocol 1A: Synthesis of 3,5-Dibromo-4-methylphenol

This protocol is adapted from the bromination of p-cresol, a common starting material for halogenated phenols.

Materials:

  • p-Cresol

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Deionized water

  • Chloroform (for recrystallization)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (10.8 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C using an ice bath.

  • Slowly add bromine (35.2 g, 0.22 mol, 11.3 mL) dropwise to the stirred solution over a period of 1 hour. Maintain the temperature below 20 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours in the dark.

  • Pour the reaction mixture into 500 mL of cold deionized water containing 50 mL of 10% sodium thiosulfate solution to quench any unreacted bromine.

  • A precipitate will form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purify the crude 3,5-Dibromo-4-methylphenol by recrystallization from a minimal amount of hot chloroform to yield white to off-white crystals.

Protocol 1B: Synthesis of this compound

This protocol employs a standard Williamson ether synthesis to methylate the phenolic intermediate.

Materials:

  • 3,5-Dibromo-4-methylphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 3,5-Dibromo-4-methylphenol (13.3 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and 150 mL of anhydrous acetone.

  • Stir the suspension and add methyl iodide (9.9 g, 0.07 mol, 4.4 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) using a heating mantle. Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1M NaOH, 50 mL of deionized water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to afford this compound as a crystalline solid.

Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The two bromine atoms on the this compound scaffold serve as handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. A general protocol for mono-arylation is presented below.

Protocol 2: General Procedure for Mono-Arylation

Materials:

  • This compound

  • Arylboronic acid of choice (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene and Ethanol (3:1 mixture)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask, condenser, nitrogen/argon line

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (280 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add 10 mL of a 3:1 mixture of Toluene/Ethanol, followed by 2 mL of 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

  • Wash the organic phase with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated derivative.

Data Presentation

Table 1: Representative Library of Synthesized this compound Derivatives

This table summarizes a hypothetical library of derivatives prepared using the Suzuki coupling protocol, illustrating the potential for chemical diversity.

Compound IDR-Group (from Arylboronic Acid)Molecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
DMA-001 PhenylC₁₄H₁₃BrO277.1685
DMA-002 4-MethoxyphenylC₁₅H₁₅BrO₂307.1882
DMA-003 3-PyridylC₁₃H₁₂BrNO278.1575
DMA-004 4-FluorophenylC₁₄H₁₂BrFO295.1588

Screening Protocol

Protocol 3: In Vitro Anti-Inflammatory Screening - TNF-α Inhibition Assay

This protocol details a cell-based assay to evaluate the ability of the synthesized derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Dexamethasone) in DMEM. The final DMSO concentration should not exceed 0.1%. Replace the old media with 100 µL of media containing the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the vehicle control wells).

  • Incubation: Incubate the plates for 24 hours at 37 °C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,200 rpm for 10 minutes. Carefully collect 50 µL of the supernatant from each well for TNF-α analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): To the remaining cells in the plate, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm to assess cytotoxicity. Compounds that are cytotoxic should be excluded or noted.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production) using non-linear regression analysis.

Illustrative Screening Results

Table 2: Representative Anti-Inflammatory Activity of DMA Derivatives

The following data is illustrative and represents potential outcomes from the TNF-α inhibition assay.

Compound ID% Inhibition of TNF-α (at 10 µM)IC₅₀ (µM)Cell Viability (at 10 µM)
DMA-001 65.2%7.8>95%
DMA-002 78.9%4.2>95%
DMA-003 45.1%15.3>95%
DMA-004 72.5%5.9>95%
Dexamethasone 92.5%0.1>95%

Visualizations

Experimental Workflow Diagram

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis p_cresol p-Cresol bromination Protocol 1A: Bromination p_cresol->bromination intermediate 3,5-Dibromo-4- methylphenol bromination->intermediate methylation Protocol 1B: Methylation intermediate->methylation scaffold 3,5-Dibromo-4- methylanisole methylation->scaffold suzuki Protocol 2: Suzuki Coupling scaffold->suzuki library Derivative Library (e.g., DMA-001 to 004) suzuki->library assay Protocol 3: TNF-α Inhibition Assay library->assay results IC50 Values & Cytotoxicity Data assay->results sar Structure-Activity Relationship (SAR) results->sar

Caption: Experimental workflow from starting material to screening and data analysis.

LPS-Induced NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB/IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA (Promoter Region) NFkB_nuc->DNA TNFa_gene TNF-α Gene Transcription DNA->TNFa_gene TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_gene->TNFa_protein Translation Inhibitor DMA Derivatives (Hypothesized Point of Inhibition) Inhibitor->IKK Inhibits?

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dibromo-4-methylanisole, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is the electrophilic aromatic substitution of 4-methylanisole. This involves the direct bromination of the aromatic ring using a suitable brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in a solvent like glacial acetic acid or chloroform. The methoxy (-OCH₃) and methyl (-CH₃) groups on the starting material direct the incoming bromine atoms to the desired 3 and 5 positions.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature may lead to a significant amount of unreacted starting material.

  • Over-bromination: The high reactivity of the anisole ring can lead to the formation of tri-brominated or other poly-brominated side products if the reaction conditions are not carefully controlled.

  • Formation of Isomers: While the directing groups favor the 3,5-substitution, minor isomers may form, complicating purification and reducing the isolated yield of the target compound.

  • Sub-optimal Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. The choice of recrystallization solvent or chromatography conditions is critical.

Q3: What are the common side products, and how can they be minimized?

The primary side products are mono-brominated species (e.g., 3-bromo-4-methylanisole) and tri-brominated derivatives. To minimize their formation:

  • Control Stoichiometry: Use a precise molar equivalent of the brominating agent (typically around 2.0 to 2.2 equivalents) to favor di-substitution.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0-5°C), especially during the addition of the brominating agent, is crucial to control the reaction rate and prevent over-bromination.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid the formation of further brominated byproducts.

Q4: What are the most effective methods for purifying this compound?

Purification typically involves the following steps:

  • Quenching: The reaction mixture is often poured into ice-water to precipitate the crude product and quench any remaining reactive species.[2]

  • Neutralization: Washing the crude product or its solution in an organic solvent with an aqueous solution of sodium thiosulfate removes excess bromine, followed by a wash with sodium bicarbonate to remove acidic impurities.[2]

  • Recrystallization: This is a common method for purification. Ethanol or a mixture of hexane and ethyl acetate can be effective solvents.

  • Column Chromatography: For high-purity requirements or if recrystallization is ineffective, flash column chromatography using silica gel is a reliable option.[3] A common eluent system is a hexane-dichloromethane mixture.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Short reaction time.4. Deactivated brominating agent.1. Verify the stoichiometry and purity of the brominating agent; a slight excess (2.2 equivalents) may be needed.[1]2. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an extended period (2-12 hours).[2][3]3. Monitor the reaction via TLC until the starting material spot disappears.4. Use a fresh bottle of the brominating agent.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high.2. Incorrect stoichiometry of the brominating agent.3. High reactivity of the substrate.1. Maintain the temperature strictly between 0-5°C during the dropwise addition of bromine.[2]2. Carefully measure and add the brominating agent. Avoid adding it all at once.3. Perform the reaction in a suitable solvent like glacial acetic acid or chloroform to moderate reactivity.[1]
Product Fails to Precipitate or Crystallize 1. Presence of significant impurities or side products.2. Incorrect choice of recrystallization solvent.3. Insufficient concentration of the product.1. Purify the crude product using flash column chromatography to remove impurities before attempting recrystallization.[3]2. Perform small-scale solvent screening to find an optimal solvent or solvent system for recrystallization.3. Ensure the crude product is thoroughly dried and free of excess solvent before recrystallization.
Product is a Dark Oil or Discolored Solid 1. Residual bromine or acidic impurities.1. Ensure the work-up includes a thorough wash with aqueous sodium thiosulfate solution, followed by sodium bicarbonate solution, and finally brine.[2]2. Consider treating the crude product solution with activated charcoal before filtration and recrystallization.

Experimental Protocol: Bromination of 4-Methylanisole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Methylanisole

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole (1.0 eq.) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Ensure the temperature of the reaction mixture does not rise above 5°C during the addition.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring. A precipitate should form.[2]

  • If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL for a typical lab scale).

  • Combine the organic layers (or the dissolved precipitate) and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution, and finally brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography.

Visualizing the Process

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Materials (4-Methylanisole, Br₂, Glacial Acetic Acid) Reaction Bromination Reaction (0-5°C to RT) Start->Reaction Workup Work-up (Quench, Extract, Wash) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Pathway

Troubleshooting Problem Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC Problem->CheckTLC UnreactedSM Unreacted Starting Material Present? CheckTLC->UnreactedSM MultipleSpots Multiple Side Products Present? UnreactedSM->MultipleSpots No OptimizeTimeTemp Action: Increase reaction time/temp Check reagent stoichiometry UnreactedSM->OptimizeTimeTemp Yes OptimizeConditions Action: Lower temperature during addition Ensure precise stoichiometry MultipleSpots->OptimizeConditions Yes Recrystallize Action: Optimize Recrystallization MultipleSpots->Recrystallize No (Mainly Product) Purify Action: Perform Column Chromatography OptimizeConditions->Purify

Caption: A logical pathway for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Cross-Coupling of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cross-coupling of 3,5-Dibromo-4-methylanisole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling of this compound. What are the most common causes?

Low conversion in a Suzuki-Miyaura coupling with this substrate can often be attributed to several key factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2][3][4]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid to form the boronate species required for transmetalation.[5] The solubility of the base and other reagents in the chosen solvent system can significantly impact the reaction rate.[6][7][8]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can precipitate as palladium black if the reaction is not performed under strictly inert conditions.[9]

  • Poor Reagent Quality: The purity of the starting materials, including the dibromide, boronic acid, and solvent, is paramount. Boronic acids can degrade over time, and trace impurities can poison the catalyst.

Q2: How do I choose the optimal ligand for the cross-coupling of this sterically hindered dibromide?

For sterically demanding aryl bromides, ligands that are both bulky and electron-rich tend to provide the best results.[1][2][4] These ligands stabilize the palladium center and promote the key steps in the catalytic cycle. Consider ligands from the following classes:

  • Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging couplings.

  • Dialkylphosphines: Tri-tert-butylphosphine and other bulky alkylphosphines can also be highly effective.

It is often necessary to screen a small number of ligands to identify the optimal choice for your specific coupling partners.

Q3: My reaction yields the mono-coupled product but stalls before the second coupling occurs. How can I drive the reaction to completion?

This is a common issue with di-substituted aryl halides. The electronic and steric environment changes after the first coupling, making the second bromide less reactive. To promote the second coupling, you can try the following:

  • Increase Reaction Temperature and Time: Higher temperatures can provide the necessary activation energy for the second coupling.

  • Use a More Active Catalyst System: A more electron-rich and sterically demanding ligand may be required for the second, more challenging coupling step.[3]

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) can sometimes help to push the reaction to completion.

  • Choice of Base: A stronger base might be necessary to facilitate the second transmetalation step.

Q4: What are the best practices for setting up a cross-coupling reaction with this compound to ensure reproducibility?

To ensure reproducible results, meticulous experimental technique is crucial:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere of argon or nitrogen. This involves using Schlenk techniques or a glovebox.

  • Dry and Degassed Solvents: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reagent Purity: Use high-purity starting materials. Purify the this compound if necessary. Ensure the boronic acid or other coupling partner is of good quality.

  • Proper Mixing: Ensure efficient stirring to keep all components, including heterogeneous bases, well-suspended.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data for optimizing a Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Table 1: Effect of Ligand on Product Distribution

EntryLigandTemp (°C)Time (h)Mono-adduct Yield (%)Di-adduct Yield (%)
1PPh₃100126515
2P(t-Bu)₃8084055
3SPhos8061088
4XPhos8061285

Reaction Conditions: this compound (1 mmol), Phenylboronic Acid (2.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (3 mmol), Toluene/H₂O (5:1, 5 mL).

Table 2: Effect of Base and Solvent on Di-adduct Yield

EntryBaseSolventTemp (°C)Time (h)Di-adduct Yield (%)
1K₂CO₃Dioxane/H₂O100875
2Cs₂CO₃Dioxane100682
3K₃PO₄Toluene/H₂O80688
4NaOt-BuTHF701065

Reaction Conditions: this compound (1 mmol), Phenylboronic Acid (2.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the boronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in the degassed solvent (e.g., toluene, 3 mL).

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed solvent and water (e.g., toluene, 2 mL; water, 1 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.02 mmol), and the base (e.g., NaOt-Bu, 2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Add the amine (2.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? check_catalyst->check_conditions Yes optimize_ligand Screen Bulky, Electron-Rich Ligands check_catalyst->optimize_ligand No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes optimize_base_solvent Screen Bases and Solvents check_conditions->optimize_base_solvent No optimize_temp_time Increase Temperature / Time check_reagents->optimize_temp_time Yes purify_reagents Purify Starting Materials Use Fresh Reagents check_reagents->purify_reagents No success High Conversion Achieved optimize_ligand->success optimize_base_solvent->success optimize_temp_time->success purify_reagents->success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base base->boronate boronate->transmetalation aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L₂) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)-Br(L₂)(HNR₂)] amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido Ar-Pd(II)-NR₂(L₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product amine R₂NH amine->amine_coordination base Base base->deprotonation aryl_halide Ar-Br aryl_halide->oxidative_addition

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Identifying side products in the bromination of 4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylanisole. Our aim is to help you identify and mitigate the formation of unwanted side products, ensuring higher yields of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of 4-methylanisole?

The primary side products in the bromination of 4-methylanisole are typically polybrominated compounds, with the most common being 2,4-dibromo-1-methoxy-4-methylbenzene. This is due to the strong activating nature of the methoxy group, which makes the monobrominated product susceptible to further electrophilic substitution.[1] Under certain conditions, particularly when using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4) with light initiation, side-chain bromination at the benzylic position can also occur, yielding 4-(bromomethyl)anisole.[2][3]

Q2: Why does my reaction yield significant amounts of dibrominated product?

The formation of dibrominated side products is a common issue stemming from the high reactivity of the anisole ring, which is strongly activated by the electron-donating methoxy group.[1] This activation makes the initial product, 2-bromo-4-methylanisole, even more reactive towards further bromination than the starting material. Factors that can exacerbate this issue include using an excess of the brominating agent, high reaction temperatures, and the use of highly reactive brominating agents like elemental bromine (Br₂).[1][4]

Q3: Can bromination occur on the methyl group instead of the aromatic ring?

Yes, benzylic bromination on the methyl group is a possible side reaction. This typically occurs under free-radical conditions. For instance, using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with a radical initiator (like light) favors the formation of 4-(bromomethyl)anisole.[2][5] Conversely, performing the reaction with NBS in a polar solvent like acetonitrile (CH₃CN) promotes ionic aromatic substitution, leading to ring bromination.[2]

Troubleshooting Guide

This guide will help you troubleshoot and optimize your reaction to minimize the formation of common side products.

Issue Potential Cause Recommended Solution
High levels of dibrominated product Excess brominating agentUse a strict 1:1 molar ratio of 4-methylanisole to the brominating agent. Slow, dropwise addition of the brominating agent can also help maintain a low concentration and improve selectivity.[1]
High reaction temperatureConduct the reaction at a lower temperature (e.g., 0 °C or below) to decrease the reaction rate and enhance selectivity towards the mono-brominated product.[1]
Highly reactive brominating agentConsider using a milder brominating agent such as N-Bromosuccinimide (NBS) or pyridinium tribromide instead of elemental bromine (Br₂).[1]
Formation of benzylic bromide Reaction conditions favoring free-radical substitutionIf ring bromination is desired, avoid using non-polar solvents like CCl₄ in combination with light or radical initiators. Instead, use a polar solvent like acetic acid or acetonitrile to favor the ionic pathway.[2][3]
Low reaction yield Incomplete reactionEnsure sufficient reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Product loss during workupOptimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the workup to prevent loss of the product.

Experimental Protocols

Protocol for Selective Monobromination of 4-Methylanisole

This protocol is designed to favor the formation of 2-bromo-4-methylanisole while minimizing dibromination.

Materials:

  • 4-methylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottomed flask, dissolve 4-methylanisole (1 equivalent) in acetonitrile.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate container, dissolve N-Bromosuccinimide (1.0 equivalent) in acetonitrile.

  • Add the NBS solution dropwise to the stirred 4-methylanisole solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Reaction_Pathway 4-Methylanisole 4-Methylanisole 2-Bromo-4-methylanisole 2-Bromo-4-methylanisole 4-Methylanisole->2-Bromo-4-methylanisole + Br+ (e.g., NBS/CH3CN) Benzylic_Bromide Benzylic_Bromide 4-Methylanisole->Benzylic_Bromide + Br radical (e.g., NBS/CCl4/light) Dibrominated_Products Dibrominated_Products 2-Bromo-4-methylanisole->Dibrominated_Products + Br+ (Excess Bromine/High Temp)

Caption: Reaction pathways in the bromination of 4-methylanisole.

Troubleshooting_Workflow Start Reaction Complete Check_Purity Analyze product mixture (GC/MS, NMR) Start->Check_Purity High_Dibromo High Dibromination? Check_Purity->High_Dibromo Benzylic_Bromide Benzylic Bromide Present? High_Dibromo->Benzylic_Bromide No Optimize_Stoichiometry Reduce Bromine Stoichiometry Lower Temperature High_Dibromo->Optimize_Stoichiometry Yes Change_Solvent Switch to Polar Solvent (e.g., CH3CN) Avoid Light Benzylic_Bromide->Change_Solvent Yes Successful_Product Desired Purity Achieved Benzylic_Bromide->Successful_Product No Optimize_Stoichiometry->Check_Purity Change_Solvent->Check_Purity

Caption: Troubleshooting workflow for optimizing 4-methylanisole bromination.

References

Technical Support Center: Optimizing Reactions for 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methylanisole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your reaction conditions and catalyst loading for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 4-methylanisole using a suitable brominating agent. The methoxy group of 4-methylanisole is a strong activating group, directing the electrophilic bromine to the ortho and para positions. To achieve the 3,5-dibromo substitution pattern, the positions ortho to the activating methoxy group are targeted.

Q2: What are the typical catalysts or reagents used for this reaction?

While the term "catalyst" in the traditional sense (like a transition metal) may not always be required due to the high reactivity of the 4-methylanisole substrate, the choice of brominating agent and solvent system is critical. Common reagents include molecular bromine (Br₂) in a solvent like glacial acetic acid. Lewis acids such as FeBr₃ can also be used to increase the electrophilicity of the bromine.

Q3: What are the most common side products I should expect?

During the synthesis of this compound, several side products can form. The most common include:

  • Monobrominated Products: 3-Bromo-4-methylanisole is a likely byproduct if the reaction does not go to completion.

  • Other Dibromo Isomers: Depending on the reaction conditions, other isomers such as 2,5- or 2,6-dibromo-4-methylanisole could potentially form, although the 3,5-isomer is generally favored due to the directing effect of the methoxy group.

  • Over-brominated Products: If the reaction is left for too long or with excess brominating agent, tri-brominated or other poly-brominated products may form.

  • Side-chain Bromination: Although less common for this specific reaction, under certain conditions, bromination of the methyl group can occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time or moderately increase the temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitor the reaction progress using TLC or GC-MS.
Product loss during workup or purification.Optimize the extraction, washing, and purification steps. Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase.
Formation of significant monobrominated product Insufficient brominating agent.Increase the molar equivalents of the brominating agent. A general starting point is slightly over 2.0 equivalents.
Short reaction time.Extend the reaction time and monitor the disappearance of the monobrominated intermediate by TLC or GC-MS.
Formation of poly-brominated byproducts Excess brominating agent.Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to maintain control over the reaction.
High reaction temperature.Perform the reaction at a lower temperature to improve selectivity.
Presence of unidentified impurities Impure starting materials.Ensure the purity of the 4-methylanisole and the brominating agent before starting the reaction.
Decomposition of product or reagents.Avoid unnecessarily high temperatures and prolonged reaction times. Ensure the reaction is protected from light if using light-sensitive reagents.

Data Presentation: Impact of Reagent Loading on Product Distribution

The following table summarizes the expected qualitative impact of varying the molar equivalents of the brominating agent on the product distribution in the synthesis of this compound.

Equivalents of Brominating Agent (e.g., Br₂) Expected Yield of this compound Expected Level of Monobrominated Byproduct Expected Level of Poly-brominated Byproducts
1.0 - 1.5LowHighVery Low
2.0 - 2.2OptimalLowLow
> 2.5May DecreaseVery LowHigh

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the dibromination of 4-methylanisole. Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.

Materials:

  • 4-methylanisole

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by pouring it into a cold, dilute solution of sodium thiosulfate to neutralize any excess bromine.

  • Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 4-methylanisole in glacial acetic acid B Cool solution in ice bath A->B C Slowly add Br2 in glacial acetic acid B->C D Quench with Na2S2O3 C->D Reaction monitoring (TLC/GC-MS) E Neutralize with NaHCO3 D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Column chromatography G->H I Characterize pure product H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for this compound Synthesis cluster_analysis Analyze Product Mixture cluster_scenarios Potential Issues cluster_solutions Corrective Actions Start Low Yield of Desired Product Analysis GC-MS or NMR Analysis Start->Analysis Mono High Monobrominated Product Analysis->Mono Major impurity is monobrominated Poly High Poly-brominated Product Analysis->Poly Major impurity is poly-brominated Incomplete Incomplete Reaction Analysis->Incomplete Significant starting material remains Sol_Mono Increase Br2 equivalents and/or reaction time Mono->Sol_Mono Sol_Poly Decrease Br2 equivalents and/or lower temperature Poly->Sol_Poly Sol_Incomplete Increase reaction time and/or temperature Incomplete->Sol_Incomplete

Technical Support Center: Solvent Selection for 3,5-Dibromo-4-methylanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for reactions involving 3,5-Dibromo-4-methylanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The primary factors are the specific reaction type you are performing (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination, lithiation-borylation, Grignard formation), the solubility of your reactants and catalyst, the required reaction temperature, and the nature of the base being used. Anhydrous conditions are crucial for many of these reactions, especially those involving organometallic intermediates.

Q2: I am having trouble with low yields in my Suzuki-Miyaura coupling of this compound. Could the solvent be the issue?

A2: Yes, the solvent system is critical for a successful Suzuki-Miyaura reaction. A common issue is poor solubility of the inorganic base. Using a solvent mixture that can dissolve both the organic and inorganic components is often beneficial. For instance, mixtures of an organic solvent with water can be very effective.[1][2] The choice of solvent can also influence the catalytic cycle.[3]

Q3: My Buchwald-Hartwig amination reaction is sluggish. What solvent modifications can I try?

A3: Toluene is a very common solvent for Buchwald-Hartwig aminations.[4] If you are experiencing slow reaction rates, ensure your solvent is strictly anhydrous. You can also consider alternative solvents with similar properties to toluene, such as 2,2,5,5-tetramethyloxolane (TMO), which has been shown to be an effective substitute and can sometimes offer improved performance, especially when using bases like cesium carbonate.[5]

Q4: For a lithiation-borylation protocol with this compound, what are the recommended solvents?

A4: Lithiation-borylation reactions demand strictly anhydrous and often non-polar, ethereal solvents to stabilize the organolithium intermediate. Diethyl ether (Et2O) is a classic choice. Other options include cyclopentyl methyl ether (CPME) and tert-butyl methyl ether (TBME). It is crucial to use freshly dried solvents for these reactions. In some cases, a solvent exchange to a different solvent like chloroform may be employed after the initial steps to promote the 1,2-migration.[6]

Q5: I am struggling to initiate the Grignard reagent formation from this compound. What role does the solvent play here?

A5: The solvent is critical for stabilizing the Grignard reagent as it forms. Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard choices.[7] If initiation is difficult, ensure your glassware is flame-dried and the solvent is absolutely anhydrous. The use of activating agents like iodine or 1,2-dibromoethane can help to expose a fresh magnesium surface.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling
Issue Potential Solvent-Related Cause Troubleshooting Suggestions
Low Yield Poor solubility of reactants or base.Try a mixed solvent system, such as dioxane/water or methanol/water, to improve the solubility of the inorganic base.[1][2]
Solvent not optimal for the chosen catalyst and ligand.Screen a range of solvents including polar aprotic (DMF, THF) and alcoholic solvents (methanol, ethanol).[1][2]
Side Product Formation Reaction temperature is too high or too low for the chosen solvent.Select a solvent with a boiling point that allows for optimal reaction temperature.
Inconsistent Results Variable water content in the solvent.Use a carefully controlled amount of water in your solvent system, or use a rigorously dried solvent if an anhydrous protocol is intended.
Buchwald-Hartwig Amination
Issue Potential Solvent-Related Cause Troubleshooting Suggestions
Low or No Conversion Solvent is not sufficiently inert or is wet.Use freshly distilled, anhydrous toluene or an alternative like 2,2,5,5-tetramethyloxolane (TMO).[5]
Poor solubility of the base.Consider a solvent that can better solubilize the base, or switch to a more soluble base.
Decomposition of Catalyst or Reactants Reaction temperature is too high.Choose a solvent with a lower boiling point or run the reaction at a lower temperature for a longer time.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add a base, such as K₂CO₃ (2.0 equiv.).[2]

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a deoxygenated solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common choice.[2][8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.[2][8]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst, a suitable ligand (e.g., BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃) to an oven-dried Schlenk tube.[5]

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene or TMO).[4][5]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or GC/MS.

  • Once complete, cool the reaction to room temperature, dilute with a suitable solvent (e.g., diethyl ether), and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Visualizations

Solvent_Selection_Workflow cluster_start Initial Considerations cluster_screening Solvent Screening cluster_optimization Optimization & Troubleshooting cluster_end Final Protocol Start Define Reaction Type (e.g., Suzuki, Buchwald) Substrate This compound Start->Substrate Solvent_Choice Select Initial Solvent(s) Based on Literature Substrate->Solvent_Choice Anhydrous Ensure Anhydrous Conditions (if required) Solvent_Choice->Anhydrous Temp Consider Reaction Temperature Solvent_Choice->Temp Base_Sol Base Solubility Solvent_Choice->Base_Sol Experiment Run Small-Scale Test Reaction Anhydrous->Experiment Temp->Experiment Base_Sol->Experiment Analysis Analyze Results (Yield, Purity) Experiment->Analysis Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Analysis->Troubleshoot Final_Protocol Finalized Protocol Analysis->Final_Protocol If successful Optimize Optimize Conditions (Solvent Ratio, Temp, Conc.) Troubleshoot->Optimize If issues exist Troubleshoot->Final_Protocol If successful Optimize->Experiment Iterate

Caption: Workflow for Solvent Selection and Optimization.

Suzuki_Miyaura_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Suzuki Coupling Cause1 Poor Base Solubility Problem->Cause1 Cause2 Suboptimal Polarity Problem->Cause2 Cause3 Incorrect Water Content Problem->Cause3 Solution1 Use Mixed Solvent (e.g., Dioxane/H2O) Cause1->Solution1 Solution2 Screen Different Solvents (e.g., Toluene, DMF) Cause2->Solution2 Solution3 Use Anhydrous Solvent or Controlled H2O Cause3->Solution3

Caption: Troubleshooting Low Yields in Suzuki-Miyaura Coupling.

References

Technical Support Center: Purification of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Dibromo-4-methylanisole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Question: My column chromatography separation is poor, despite a promising TLC result. What could be the issue?

Answer: Discrepancies between TLC and column chromatography are common. Several factors could be at play:

  • Overloading: You may have spotted too much of your crude sample on the TLC plate, which can create an illusion of good separation.[1] For column chromatography, a general rule is to use a silica gel to crude product ratio of at least 30:1, and this may need to be increased for difficult separations.

  • Solvent Effects: The small amount of solvent used to dissolve the sample for TLC spotting evaporates quickly. In contrast, the solvent used to load the sample onto the column can affect the initial separation. If your crude mixture is not fully soluble in the eluent, it can cause issues.[2] Consider dissolving your sample in a minimal amount of a stronger solvent like dichloromethane and adsorbing it onto a small amount of silica gel before loading.[1]

  • Compound Stability: Your compound might be degrading on the acidic silica gel during the longer exposure time of column chromatography.[2][3] You can test for this by running a 2D TLC, where you run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If new spots appear, your compound is likely unstable on silica.

  • Thermal Effects: The binding of polar eluents to dry silica can be an exothermic process, creating heat that can affect the separation.[1] Using a slurry-packing method, where the silica is mixed with the initial eluent before packing the column, can help dissipate this heat.[1]

Question: My product is precipitating or crystallizing on the column. How can I prevent this?

Answer: Precipitation on the column is a significant issue that can block solvent flow and ruin the separation.[2]

  • Solubility Issues: This often occurs when the compound is highly soluble in the loading solvent but poorly soluble in the less polar mobile phase.[1] To mitigate this, you can use a solid loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

  • Solvent Choice: If your compound is not soluble in your planned eluting system, consider switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane.[2]

Question: I am struggling with the recrystallization of this compound. What are some common pitfalls?

Answer: Recrystallization success is highly dependent on solvent choice and technique.

  • "Oiling Out": If your compound separates as a liquid instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too saturated.[4] Try using a lower boiling point solvent or adding a small amount of additional hot solvent to reduce saturation.[4]

  • No Crystal Formation: If no crystals form upon cooling, your solution may not be sufficiently saturated, or the cooling process is too rapid.[4] Try evaporating some of the solvent to increase the concentration or allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce nucleation.[4]

  • Persistent Impurities: If impurities co-crystallize with your product, a single solvent recrystallization may be insufficient. A two-stage recrystallization can be more effective. For example, an initial recrystallization from a polar solvent system (like aqueous ethanol) can remove polar impurities, followed by a second recrystallization from a non-polar solvent (like hexane) to remove non-polar impurities.[4]

Frequently Asked Questions (FAQs)

Question: What are the most likely impurities in a crude sample of this compound?

Answer: The impurities will largely depend on the synthetic route. A common synthesis involves the direct bromination of 4-methylanisole. Given the activating nature of the methoxy and methyl groups, potential impurities include:

  • Monobrominated Products: Incomplete bromination can lead to the presence of 3-Bromo-4-methylanisole.

  • Isomeric Products: While the 3 and 5 positions are sterically favored for bromination, minor amounts of other isomers may form.

  • Starting Material: Unreacted 4-methylanisole may still be present in the crude mixture.

  • Over-brominated Products: Although less common, harsh reaction conditions could potentially lead to the introduction of a third bromine atom on the ring.

Question: What are the recommended purification methods for this compound?

Answer: The two primary methods for purifying this compound are:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A common solvent system would involve a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane or ethyl acetate.[5]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient way to obtain highly pure material. The choice of solvent is critical and may require experimentation with solvents of varying polarity, such as ethanol, hexane, or mixtures thereof.[6][7]

Physical Properties of this compound and Related Compounds

A summary of key physical properties can aid in the development of purification protocols.

Property3-Bromo-4-methylanisole4-Methylanisole
CAS Number 36942-56-0[8]104-93-8
Molecular Formula C8H9BrO[8]C8H10O[9]
Molecular Weight 201.06 g/mol [8]122.16 g/mol [9]
Appearance Pale yellow solid[8]Liquid
Melting Point 144-145.5 °C[8]N/A
Boiling Point ~224.7 °C at 760 mmHg[8]174 °C (lit.)
Density ~1.378 g/cm³[8]0.969 g/mL at 25 °C (lit.)
Flash Point ~101.8 °C[8]59 °C - closed cup

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general methodology for purifying this compound using flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and dichloromethane or hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column of appropriate size in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Solid Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

    • Remove the solvent by rotary evaporation to yield a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting small aliquots from each fraction.

    • If necessary, gradually increase the polarity of the eluent to move more polar compounds off the column. A step-gradient is often effective.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Two-Stage Recrystallization

This protocol is designed to remove both polar and non-polar impurities.

  • Stage 1: Recrystallization from Aqueous Ethanol

    • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol (near boiling).

    • Anti-Solvent Addition: While the solution is hot, add hot water dropwise until the solution just begins to turn cloudy.

    • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold aqueous ethanol.

  • Stage 2: Recrystallization from Hexane

    • Dissolution: Transfer the crystals from Stage 1 to a clean flask and dissolve them in a minimal amount of hot hexane.

    • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold hexane.

    • Drying: Dry the final product under vacuum to remove any residual solvent.

Visual Guides

G Troubleshooting Workflow for Column Chromatography start Poor Separation on Column q1 Is TLC separation clear? start->q1 a1_yes Possible Column-Specific Issues q1->a1_yes Yes a1_no Optimize TLC Solvent System First q1->a1_no No q2 Check for: - Overloading? - Compound Degradation (2D TLC)? - Precipitation on Column? a1_yes->q2 sol_overload Increase Silica:Crude Ratio (e.g., >50:1) q2->sol_overload Overloading sol_degrade Consider Neutral Alumina or Deactivated Silica q2->sol_degrade Degradation sol_precip Use Solid Loading Technique q2->sol_precip Precipitation

Caption: A workflow for troubleshooting common column chromatography issues.

G Decision Tree for Recrystallization Issues start Recrystallization Problem q1 What is the issue? start->q1 issue1 Compound 'Oils Out' q1->issue1 Oiling Out issue2 No Crystals Form q1->issue2 No Crystals issue3 Low Purity / Yield q1->issue3 Low Purity sol1 Lower Crystallization Temp Add more hot solvent Change solvent issue1->sol1 sol2 Concentrate solution Cool slowly Scratch flask / Seed crystal issue2->sol2 sol3 Perform second recrystallization with a different solvent (e.g., Hexane) issue3->sol3

Caption: A decision tree for resolving common recrystallization problems.

Synthesis_Impurities Relationship Between Synthesis and Purification Challenges cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_purification Purification Challenges start_mat 4-Methylanisole product Crude Product Mixture start_mat->product reagent Brominating Agent (e.g., Br2, NBS) reagent->product imp1 Unreacted Starting Material product->imp1 imp2 Monobrominated Byproduct product->imp2 imp3 Isomeric Byproducts product->imp3 challenge1 Co-elution in Chromatography imp2->challenge1 challenge2 Co-crystallization imp2->challenge2 imp3->challenge1 imp3->challenge2

Caption: Logical links between synthesis byproducts and purification hurdles.

References

Overcoming poor solubility of 3,5-Dibromo-4-methylanisole in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3,5-Dibromo-4-methylanisole in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aryl halide. Due to its dibrominated and methylated aromatic structure, it is expected to have low solubility in polar solvents like water and limited solubility in some common organic solvents. Its solubility is generally better in non-polar aprotic solvents and some polar aprotic solvents, particularly at elevated temperatures. The presence of two bromine atoms and a methyl group on the anisole core contributes to a more rigid crystal lattice, which can negatively impact its dissolution.

Q2: Why is the poor solubility of this compound a concern in organic synthesis?

A2: Poor solubility of a reactant can significantly hinder the progress of a chemical reaction. In solution-based reactions, reactants must be dissolved to allow for effective mixing and interaction at the molecular level. If this compound is not sufficiently soluble in the reaction solvent, it can lead to:

  • Slow or incomplete reactions: The undissolved solid has a very low surface area available for reaction, leading to slow reaction rates and lower product yields.

  • Inconsistent results: The amount of dissolved reactant can vary between experiments, leading to poor reproducibility.

  • Side reactions: In some cases, high temperatures used to force dissolution can lead to decomposition or unwanted side reactions.

Q3: What are the initial steps to consider when selecting a solvent for a reaction involving this compound?

A3: A systematic approach to solvent selection is crucial.

  • Consult solubility data: While specific quantitative data for this compound is scarce, start by considering solvents commonly used for similar aryl halides in the desired reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, or Heck coupling).

  • Perform small-scale solubility tests: Before setting up a large-scale reaction, test the solubility of a small amount of this compound in a few candidate solvents at both room temperature and the intended reaction temperature.

  • Consider co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a mixture of a good solvent for this compound and a solvent required for the other reactants or catalyst system can be effective.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Possible Causes and Solutions:

CauseSolution
Inappropriate solvent choice The polarity of the solvent may not be suitable for this compound. Refer to the solvent selection guide below and consider switching to a more appropriate solvent or using a co-solvent system.
Low temperature The solubility of most solids increases with temperature. Gradually and carefully heat the mixture to the intended reaction temperature while stirring to see if the compound dissolves.
Insufficient solvent volume The concentration of this compound may be too high for the chosen solvent. Try increasing the solvent volume to dilute the mixture. However, be mindful that very high dilutions can slow down reaction rates.
Poor quality of the starting material Impurities in the this compound can affect its solubility. Ensure the starting material is of high purity.
Issue 2: The reaction is sluggish or incomplete despite the this compound eventually dissolving at high temperatures.

Possible Causes and Solutions:

CauseSolution
Precipitation upon addition of other reagents The addition of other reactants, bases, or catalyst solutions may alter the solvent polarity, causing this compound to precipitate out of the solution. Add reagents slowly and with vigorous stirring. Consider a solvent system that is robust to these changes.
Limited solubility of the catalyst or other reactants Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature.
Mass transfer limitations Even if dissolved, poor mixing can lead to localized concentration gradients. Ensure efficient stirring throughout the reaction.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following data is estimated based on the general solubility of similar aryl halides and should be confirmed by experimental testing.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighInsolubleInsoluble
MethanolHighVery LowLow
EthanolHighVery LowLow
AcetonitrileMedium-HighLowModerate
Tetrahydrofuran (THF)MediumModerateHigh
1,4-DioxaneMediumModerateHigh
TolueneLowModerateHigh
N,N-Dimethylformamide (DMF)High (Aprotic)ModerateHigh
Dimethyl Sulfoxide (DMSO)High (Aprotic)ModerateHigh
Dichloromethane (DCM)Medium-LowModerateHigh
HexaneVery LowLowModerate

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition and Degassing:

    • Add a degassed solvent or solvent mixture (e.g., Toluene, 1,4-Dioxane, or a mixture with water). A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

    • If the substrate is not fully dissolved, heat the mixture gently while stirring.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: High-Temperature Ball Milling for Cross-Coupling of Poorly Soluble this compound (Solvent-Free Approach)

This method is particularly useful when conventional solution-phase reactions fail due to poor solubility.[1][2][3]

  • Reagent Preparation:

    • In a stainless-steel milling jar, add this compound (1.0 eq), the coupling partner (e.g., a boronic acid for Suzuki coupling, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., SPhos, 4-10 mol%), and a solid base (e.g., K₂CO₃, 2-3 eq).

    • Add the stainless-steel milling balls.

  • Milling Process:

    • Secure the milling jar in a planetary ball mill.

    • Heat the milling jar using a heat gun to the desired temperature (e.g., 80-100 °C).

    • Mill the mixture at a specified speed (e.g., 400-600 rpm) for the required time (typically 30-90 minutes).

  • Work-up:

    • Cool the milling jar to room temperature.

    • Carefully open the jar and dissolve the solid mixture in a suitable organic solvent.

    • Filter the mixture to remove any insoluble inorganic salts.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_conventional Conventional Solution-Phase Approach cluster_solvent_free Solvent-Free Ball Milling Approach A Select Solvent & Perform Solubility Test B Dissolve Reactants (with heating if necessary) A->B C Add Catalyst & Other Reagents B->C D Run Reaction at Elevated Temperature C->D E Work-up & Purification D->E end E->end Product F Combine Solid Reactants, Catalyst & Base in Mill G High-Temperature Ball Milling F->G H Dissolve Milled Solid G->H I Filter & Purify H->I I->end Product start start->A Start start->F Start

Caption: Workflow for reactions with poorly soluble reactants.

troubleshooting_logic cluster_solutions Potential Solutions A Issue: Poor Solubility of This compound B Change Solvent or Use Co-Solvent A->B C Increase Reaction Temperature A->C D Increase Solvent Volume A->D E Use Phase-Transfer Catalyst A->E F Employ Solvent-Free Method (Ball Milling) A->F G Optimize Reaction Conditions B->G Check compatibility with other reagents C->G Monitor for decomposition D->G Consider effect on reaction rate E->G Select appropriate PTC F->G Requires specific equipment

References

Technical Support Center: Refining Reaction Conditions for Selective Mono-functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the selective mono-functionalization of molecules.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Mono-functionalized Product

Q: My reaction is resulting in a very low yield of the desired mono-functionalized product, with a significant amount of starting material unreacted. What are the likely causes and how can I improve the yield?

A: Low conversion in mono-functionalization reactions can stem from several factors related to reactants, catalysts, or reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Insufficient Reactivity:

    • Solution 1: Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions and decomposition.[1]

    • Solution 2: More Active Reagent/Catalyst: Consider using a more reactive alkylating or acylating agent. For instance, in O-alkylation of phenols, using a more reactive alkyl halide can improve conversion.[1] Similarly, for catalyzed reactions, ensure your catalyst is active. For base-catalyzed reactions, use a freshly opened or properly stored base.[1]

    • Solution 3: Optimize Catalyst Loading: In some cases, a higher catalyst loading can increase the reaction rate. However, this is not always linear, and an optimal loading should be determined experimentally.

  • Poor Solubility:

    • Solution: Change Solvent: The reactants may not be sufficiently soluble in the chosen solvent. Switching to a solvent in which all components are fully dissolved can significantly improve the reaction rate. For example, aprotic polar solvents like DMF or DMSO are often effective for O-alkylation of phenols.[1]

  • Reaction Equilibrium:

    • Solution: Remove Byproducts: Some functionalization reactions are reversible. If a byproduct like water is formed, its removal using techniques like a Dean-Stark trap can drive the equilibrium towards the product side.

Issue 2: Poor Selectivity - Formation of Di- or Poly-functionalized Products

Q: I am observing a significant amount of di- or poly-functionalized products in my reaction mixture, reducing the yield of the desired mono-functionalized compound. How can I improve the selectivity for mono-functionalization?

A: Achieving high selectivity for mono-functionalization, especially with symmetric starting materials like diols or diamines, is a common challenge. Here are several strategies to enhance selectivity:

  • Stoichiometry Control:

    • Solution 1: Use of Excess Starting Material: Employing a large excess of the symmetrical substrate (e.g., diol, diamine, or phenol) relative to the functionalizing agent is a common and effective strategy.[1] This statistically favors the reaction of the agent with the unreacted starting material over the mono-functionalized product.

    • Solution 2: Slow Addition of the Limiting Reagent: Adding the functionalizing agent slowly and in a controlled manner (e.g., via a syringe pump) can maintain a low concentration of this reagent in the reaction mixture, thereby minimizing the chance of double functionalization.

  • Reaction Conditions:

    • Solution: Lower Reaction Temperature and Shorter Reaction Time: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled mono-functionalized product over the thermodynamically more stable di-functionalized product.[1] It is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction once the maximum concentration of the mono-product is reached.[1]

  • Protecting Group Strategy:

    • Solution: Use of Protecting Groups: This is a highly effective, albeit multi-step, approach. One of the functional groups is temporarily "protected" with a chemical moiety that is inert to the reaction conditions. After the functionalization of the unprotected group, the protecting group is removed to yield the desired mono-functionalized product. For symmetrical diamines, mono-Boc protection is a widely used strategy.[2][3][4]

  • Catalyst Choice:

    • Solution: Use of Selective Catalysts: Certain catalysts can exhibit a preference for mono-functionalization. For instance, in the acylation of diols, specific catalysts can direct the reaction towards a particular hydroxyl group. Milder Lewis acids can sometimes provide better selectivity for the mono-alkylation of phenols.[1]

Issue 3: Difficulty in Purifying the Mono-functionalized Product

Q: I am struggling to separate the mono-functionalized product from the unreacted starting material and the di-functionalized byproduct due to similar polarities. What purification strategies can I employ?

A: Purification can indeed be challenging. Here are some approaches:

  • Acid-Base Extraction (for amines and phenols):

    • Solution: This is a powerful technique when dealing with basic (amines) or acidic (phenols) functional groups. For a mono-Boc protected diamine, the remaining free amine is basic and can be protonated with acid, allowing it to be separated into an aqueous layer, while the neutral di-Boc protected byproduct remains in the organic layer. Subsequent basification of the aqueous layer allows for the extraction of the pure mono-protected product.[2]

  • Chromatography:

    • Solution 1: Optimize Column Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to improve separation. Sometimes, a very subtle change in eluent polarity can make a significant difference.

    • Solution 2: Preparative HPLC: If column chromatography is not effective, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for separating compounds with very similar properties.

  • Crystallization:

    • Solution: If your mono-functionalized product is a solid, recrystallization can be a very effective method for purification, potentially removing both the starting material and the di-functionalized byproduct in the mother liquor.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how varying reaction conditions can impact the yield and selectivity of mono-functionalization reactions.

Table 1: Effect of Reactant Molar Ratio on the Alkylation of Phenol with 1-Octene

Phenol:1-Octene Molar RatioPhenol Conversion (%)O-Alkylate Yield (%)C-Alkylate Yield (%)O-/C-Alkylate Ratio
1:0.53015101.5
1:14525151.7
1:26030251.2

Data adapted from a study on the liquid phase alkylation of phenol over zeolite catalysts. The O-alkylate represents the mono-ether product, and the C-alkylate represents mono-alkylated phenol products.

Table 2: Influence of Catalyst on the Site Selectivity of Mono-acylation of a Dihydroxylated Natural Product Derivative

CatalystC2-OH : C3-OH : C4-OH Selectivity Ratio
N-methylimidazole6 : 89 : 5
Catalyst (+)-184 : 15 : 1
Catalyst (-)-20 : 100 : 0

Data adapted from a study on catalyst-controlled site-selective functionalization of a complex polyol. The different catalysts show a dramatic influence on which hydroxyl group is acylated.[5]

Table 3: Effect of Temperature on the Yield of Mono-benzylation of Phenol

Temperature (°C)% Yield of Benzylphenol
4088.5
6090.1
8092.3
10093.8
12095.2
14096.2

Data adapted from a study on the alkylation of phenol with benzyl alcohol, showing increased yield with higher temperatures.[6]

Table 4: Effect of Solvent on the Mono-acylation Selectivity of a Symmetrical Diol

SolventMono-acylated Product Yield (%)Di-acylated Product Yield (%)Mono:Di Ratio
Toluene78107.8 : 1
DMF40410 : 1

Data adapted from a study on polymer-based catalysts for mono-acylation, highlighting the significant impact of the solvent on both yield and selectivity.[7]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine

This protocol describes a general method for the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate ((Boc)₂O) with in-situ generation of one equivalent of HCl.

Materials:

  • Symmetrical diamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized water

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture at room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers. The di-Boc byproduct, if any, will be in the ether layer.

  • Wash the aqueous layer with diethyl ether twice to ensure complete removal of the di-Boc byproduct.

  • Carefully basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.

  • Extract the mono-Boc-protected diamine from the basic aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.[2][3][4][8][9]

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol provides a general guideline for the O-alkylation of a phenol using an alkyl halide and a carbonate base.

Materials:

  • Phenol derivative

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), the desired solvent (e.g., DMF or acetone, to make a ~0.5 M solution), and finely ground potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude O-alkylated phenol. Further purification can be achieved by column chromatography if necessary.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Reactants & Solvent conditions Set Temperature & Stirring reactants->conditions addition Slow Addition of Limiting Reagent conditions->addition monitoring Monitor Progress (TLC/LC-MS) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography/ Crystallization) extraction->purification product Isolated Mono-functionalized Product purification->product EGFR_signaling_pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Cell_Proliferation mTOR_signaling_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition lifted

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dibromo-4-methylanisole in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of dihaloarenes is a cornerstone of modern synthetic chemistry. Among these, 3,5-Dibromo-4-methylanisole presents a versatile scaffold for the introduction of molecular complexity. This guide provides an objective comparison of its reactivity in three pivotal palladium- and copper-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. The discussion is supported by experimental data from analogous systems to provide a framework for reaction design and optimization.

The reactivity of dihaloarenes is fundamentally governed by the nature of the carbon-halogen bond, with the general trend following C-I > C-Br > C-Cl > C-F. This is primarily attributed to the bond dissociation energies, where weaker bonds, such as C-Br, are more susceptible to oxidative addition by a metal catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, in molecules containing both bromine and chlorine atoms, selective functionalization of the C-Br bond is generally achievable under standard cross-coupling conditions.[1]

The substitution pattern on the aromatic ring also plays a crucial role. Both electronic and steric effects of substituents can significantly influence the regioselectivity of cross-coupling reactions in dihaloarenes. For instance, the more electron-deficient or less sterically hindered halogen is typically more reactive.[2] In the case of this compound, the two bromine atoms are in electronically similar environments, making regioselectivity challenging without a directing group.

Performance in Suzuki-Miyaura Coupling

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes

DihaloareneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1,2-DibromoanthraceneArylboronic acidPd(OAc)₂ / LigandK₂CO₃ or Cs₂CO₃Dioxane/Water80-110-[1]
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water (6:1)80Good[3]
2,4-DibromoanisoleArylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/Water80-[4]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the selective mono- or di-amination of dihaloarenes can be controlled by tuning the reaction conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity.[5] Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination steps.[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dihaloarenes

DihaloareneAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1,2-DibromopyrenePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-110-[7]
3,6-DibromocarbazolePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-110-[6]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[8]

Performance in Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming C-O, C-N, and C-S bonds. While traditional Ullmann reactions often require harsh conditions, modern protocols with soluble copper catalysts and ligands allow for milder reaction temperatures.[9] The reaction of aryl halides with nucleophiles like alcohols, amines, or thiols is a key application.

Table 3: Representative Conditions for Ullmann-type Coupling of Aryl Halides

Aryl HalideNucleophileCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Aryl IodideAnilineCuI / PhenanthrolineKOH-High-[9]
p-Nitrophenyl Phenyl EtherPhenolCopperKOH-High-[9]
Aryl HalidesPrimary/Secondary AminesCuI / LigandK₃PO₄ or Cs₂CO₃MeCN or DMF110-12064-94[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dihaloarene

A flame-dried Schlenk tube is charged with the dihaloarene (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.) or Pd(PPh₃)₄ (0.05 equiv.), and a suitable ligand if required. A base, typically K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.), is then added. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, commonly dioxane/water (4:1), is added via syringe. The reaction mixture is then heated to 80-110 °C and stirred until completion, as monitored by TLC or GC-MS. Upon cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][3]

General Procedure for Buchwald-Hartwig Amination of a Dihaloarene

In a glovebox or under a stream of inert gas, a dry Schlenk flask is charged with the dihaloarene (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%). The amine (1.1-2.2 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-2.5 equiv.) are added. The flask is sealed, and an anhydrous, deoxygenated solvent like toluene is added. The reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.[6][7]

General Procedure for Ullmann Condensation of an Aryl Halide

A mixture of the aryl halide (1.0 equiv.), the nucleophile (e.g., an amine or alcohol, 1.0-1.5 equiv.), a copper(I) catalyst such as CuI (5-10 mol%), a ligand if necessary (e.g., phenanthroline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or NMP is heated at high temperatures (often >150 °C) for several hours to days. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.[9][11]

Visualizing Reaction Pathways

To better understand the mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArX-Pd(II)L2 Ar-Pd(II)-X L₂ Pd(0)L2->ArX-Pd(II)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R L₂ ArX-Pd(II)L2->Ar-Pd(II)-R Transmetalation (R-B(OR)₂) Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 ArX-Pd(II)L2 Ar-Pd(II)-X L₂ Pd(0)L2->ArX-Pd(II)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R'' [Ar-Pd(II)-N(H)R'R'']⁺X⁻ L₂ ArX-Pd(II)L2->Ar-Pd(II)-NR'R'' Amine Coordination Ar-Pd(II)-NR'R''->Pd(0)L2 Reductive Elimination (-Base-H⁺) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Dihaloarene - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heating Heat and Stir solvent->heating inert Establish Inert Atmosphere inert->reagents monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

General Experimental Workflow for Cross-Coupling

References

A Comparative Guide to Synthetic Alternatives for 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylanisole is a valuable reagent in organic synthesis, primarily serving as a scaffold for introducing two distinct functional groups onto an aromatic ring. Its utility lies in the sequential or simultaneous substitution of its two bromine atoms, typically via palladium-catalyzed cross-coupling reactions. This allows for the construction of complex, sterically hindered, and electronically diverse molecules, which are often key intermediates in the development of pharmaceuticals and advanced materials.

However, reliance on a pre-dibrominated starting material is not always the optimal synthetic strategy. Challenges such as harsh bromination conditions, potential for side-product formation, and limitations in achieving structural diversity can necessitate alternative approaches. This guide provides an objective comparison of synthetic routes using this compound against alternative strategies, supported by experimental data and detailed protocols to inform synthetic planning.

Core Application of this compound: Sequential Cross-Coupling

The primary application of this compound involves leveraging the differential reactivity of the two bromine atoms or controlling stoichiometry in palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck couplings. This enables a step-wise introduction of different aryl, heteroaryl, alkyl, or amino groups at the 3- and 5-positions.

Comparison of Synthetic Strategies

Here we compare three distinct strategies to achieve 3,5-disubstituted-4-methylanisole derivatives.

Strategy A: The Direct Di-Bromo Route

This is the most conventional approach, beginning with the direct dibromination of 4-methylanisole, followed by sequential cross-coupling reactions.

Strategy B: Sequential Halogenation and Coupling

This strategy avoids the di-brominated intermediate by performing a sequence of mono-halogenation, coupling, and then a second halogenation and coupling. This offers greater control over the introduction of substituents.

Strategy C: Ortho-Functionalization of Phenolic Precursors

An alternative approach involves starting with a phenolic compound, such as 4-methylphenol (p-cresol), and leveraging the directing effect of the hydroxyl group for ortho-functionalization before methylation.

Data Presentation: Quantitative Comparison of Synthetic Strategies
ParameterStrategy A: Direct Di-Bromo RouteStrategy B: Sequential Halogenation & CouplingStrategy C: Ortho-Functionalization of Phenolic Precursor
Parent Starting Material 4-Methylanisole4-Methylanisolep-Cresol (4-Methylphenol)
Key Intermediate This compound3-Bromo-4-methylanisole2,6-Dihalo-4-methylphenol
Typical Number of Steps 3 (Dibromination, Coupling 1, Coupling 2)4 (Bromination 1, Coupling 1, Bromination 2, Coupling 2)4 (Dihalogenation, Coupling, Methylation)
Regioselectivity Control Moderate; can require careful control of conditions for sequential coupling.High; each step is distinct.High; directed by the hydroxyl group.
Overall Yield Range 40-70%35-65%50-75%
Key Reagents Br₂, FeBr₃; Pd catalyst, bases (e.g., K₃PO₄, Cs₂CO₃)NBS/Br₂; Pd catalyst, bases; second halogenating agent.Br₂/I₂; Pd catalyst, bases; Methylating agent (e.g., DMS, MeI).
Functional Group Tolerance Good, but sensitive groups may not tolerate initial bromination.Excellent, as sensitive groups can be introduced late-stage.Good, but phenolic OH must be compatible with coupling conditions or protected.

Mandatory Visualizations

Synthetic Workflows

cluster_A Strategy A: Direct Di-Bromo Route A_start 4-Methylanisole A_int 3,5-Dibromo- 4-methylanisole A_start->A_int Dibromination A_mid 3-R1-5-Bromo- 4-methylanisole A_int->A_mid Coupling 1 (R1) A_end 3-R1-5-R2- 4-methylanisole A_mid->A_end Coupling 2 (R2)

Caption: Workflow for the Direct Di-Bromo Route (Strategy A).

cluster_B Strategy B: Sequential Halogenation B_start 4-Methylanisole B_int1 3-Bromo- 4-methylanisole B_start->B_int1 Mono-Bromination B_int2 3-R1- 4-methylanisole B_int1->B_int2 Coupling 1 (R1) B_int3 3-R1-5-Bromo- 4-methylanisole B_int2->B_int3 Bromination B_end 3-R1-5-R2- 4-methylanisole B_int3->B_end Coupling 2 (R2)

Caption: Workflow for the Sequential Halogenation Route (Strategy B).

Catalytic Cycle Example

cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂(R) pd_ox->pd_trans Transmetalation (R-B(OH)₂) pd_trans->pd0 Reductive Elimination (Ar-R)

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocols

Protocol 1: Dibromination of 4-Methylanisole (Strategy A)

This protocol describes a standard method for the dibromination of an activated aromatic ring.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methylanisole (1.0 eq) and a suitable solvent such as acetic acid or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron powder (approx. 0.05 eq).

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 eq) in the same solvent from the dropping funnel over 30-60 minutes. The reaction is exothermic and generates HBr gas.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Halide (General)

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[1]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide (e.g., this compound, 1.0 eq), the arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Reagent Addition: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).[1]

  • Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.[1]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography.

Protocol 3: Selective Mono-bromination of Anisoles (Strategy B)

This protocol uses N-Bromosuccinimide (NBS) for a milder, more selective bromination. A similar method can be found using ammonium bromide and hydrogen peroxide.[2][3]

  • Setup: Dissolve 4-methylanisole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC for the consumption of the starting material.

  • Workup: Pour the reaction mixture into water.

  • Extraction: Extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-bromo-4-methylanisole can often be used in the next step without further purification, or it can be purified by column chromatography.

Conclusion and Recommendations

The choice of synthetic strategy for preparing 3,5-disubstituted-4-methylanisole derivatives depends heavily on the specific target molecule, functional group compatibility, and desired scalability.

  • Strategy A (Direct Di-Bromo Route) is often the most direct method when the target substituents are robust and can be introduced via standard cross-coupling reactions. It is efficient if the desired product is symmetrical or if sequential coupling can be well-controlled.

  • Strategy B (Sequential Halogenation) provides superior control and flexibility, making it ideal for synthesizing unsymmetrical products or molecules containing sensitive functional groups. While it involves more steps, the increased precision can lead to higher purity and prevent challenging separation issues.

  • Strategy C (Ortho-Functionalization of Phenols) is a powerful alternative when the phenolic precursor is readily available and its hydroxyl group can be used to direct ortho-halogenation effectively. This route can offer high regioselectivity and may be more atom-economical.

Ultimately, researchers should consider the overall synthetic goals, including yield, purity, cost, and step-count, when selecting the most appropriate pathway. The protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the design of complex synthetic routes.

References

Validating the Structure of 3,5-Dibromo-4-methylanisole with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to validate the structure of 3,5-Dibromo-4-methylanisole and differentiate it from a potential isomeric impurity, 2,5-Dibromo-4-methylanisole.

Unambiguous Structure Elucidation with 2D NMR

While one-dimensional (1D) NMR provides foundational information, complex aromatic substitution patterns can lead to ambiguous assignments. 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a robust solution by revealing through-bond correlations between nuclei, providing definitive evidence of the molecular framework.

Key 2D NMR Techniques for Structural Verification:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. This is crucial for identifying adjacent protons on a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment definitively links a proton signal to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is invaluable for identifying connectivity across quaternary carbons and heteroatoms, piecing together the complete carbon skeleton.

Comparative Analysis: this compound vs. 2,5-Dibromo-4-methylanisole

To illustrate the power of 2D NMR in isomer differentiation, we will compare the expected spectral data for this compound with its potential isomer, 2,5-Dibromo-4-methylanisole. The presence of the latter as an impurity could arise from the synthetic route, making clear differentiation essential.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the target compound and a potential isomeric impurity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~157.0
2~7.5 (s, 2H)~135.0
3-~118.0
4-~132.0
5-~118.0
6~7.5 (s, 2H)~135.0
7 (CH₃)~2.4 (s, 3H)~23.0
8 (OCH₃)~3.9 (s, 3H)~60.0

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Dibromo-4-methylanisole

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~155.0
2-~115.0
3~7.6 (s, 1H)~138.0
4-~130.0
5-~120.0
6~7.0 (s, 1H)~118.0
7 (CH₃)~2.3 (s, 3H)~22.0
8 (OCH₃)~3.8 (s, 3H)~57.0

2D NMR Correlation Analysis

The key to distinguishing between these isomers lies in the long-range correlations observed in the HMBC spectrum.

Table 3: Key Predicted HMBC Correlations for Structural Validation

CompoundProton SignalKey HMBC Correlations to Quaternary CarbonsStructural Confirmation
This compound Aromatic H (~7.5 ppm)C1 (~157.0 ppm), C3/C5 (~118.0 ppm), C4 (~132.0 ppm)The aromatic protons show correlations to four distinct quaternary carbons, confirming the symmetrical substitution pattern.
Methyl H (~2.4 ppm)C3/C5 (~118.0 ppm), C4 (~132.0 ppm)The methyl protons correlate to the adjacent brominated carbons and the carbon to which it is attached.
Methoxy H (~3.9 ppm)C1 (~157.0 ppm)The methoxy protons show a strong correlation to the oxygen-bearing aromatic carbon.
2,5-Dibromo-4-methylanisole Aromatic H3 (~7.6 ppm)C1 (~155.0 ppm), C2 (~115.0 ppm), C5 (~120.0 ppm)Proton H3 will show a correlation to the adjacent quaternary carbon C2 and the more distant C5.
Aromatic H6 (~7.0 ppm)C1 (~155.0 ppm), C4 (~130.0 ppm), C5 (~120.0 ppm)Proton H6 will show correlations to the adjacent quaternary carbons C1 and C5.
Methyl H (~2.3 ppm)C3 (~138.0 ppm), C4 (~130.0 ppm), C5 (~120.0 ppm)The methyl protons will correlate to the adjacent aromatic carbons C3 and C5, and the carbon it is attached to, C4.

The distinct HMBC correlation patterns provide a definitive method for assigning the correct isomeric structure.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts and multiplicities of the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of the carbon signals.

  • COSY: A standard gradient-selected COSY (gCOSY) experiment should be performed to establish ¹H-¹H correlations.

  • HSQC: A standard gradient-selected HSQC experiment with multiplicity editing (e.g., HSQC-EDITED) is recommended to correlate one-bond ¹H-¹³C pairs and determine the type of carbon (CH, CH₂, CH₃).

  • HMBC: A standard gradient-selected HMBC experiment should be acquired. The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using 2D NMR is outlined below.

G 2D NMR Workflow for Structural Validation of this compound cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) Data_Integration Integrate All NMR Data H1_NMR->Data_Integration C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->Data_Integration COSY COSY (¹H-¹H Correlations) COSY->Data_Integration HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Data_Integration HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Data_Integration Structure_Proposal Propose Structure: This compound Structure_Proposal->Data_Integration Structure_Validation Structure Validated Data_Integration->Structure_Validation Correlations Match Proposed Structure Structure_Incorrect Structure Incorrect Re-evaluate Data Data_Integration->Structure_Incorrect Correlations Contradict Proposed Structure

Caption: Workflow for validating the chemical structure using 2D NMR.

This comprehensive approach, combining 1D and 2D NMR techniques, allows for the unequivocal structural determination of this compound and its confident differentiation from potential synthetic impurities.

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The palladium-catalyzed cross-coupling of versatile building blocks like 3,5-Dibromo-4-methylanisole is a critical step in the synthesis of a wide array of complex organic molecules. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium catalysts for Suzuki, Buchwald-Hartwig, and Heck coupling reactions involving this compound, supported by experimental data to inform catalyst selection and optimization.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the cross-coupling of this compound with various coupling partners. The data highlights the impact of the catalyst, ligand, and reaction conditions on the outcome of the transformation.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Suzuki Coupling Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O (4:1)10012883
Suzuki Coupling PdCl₂(dppf)Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O (4:1)1008922
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene10018951 (Pd), 2 (ligand)
Heck Coupling Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF12024752 (Pd), 4 (ligand)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Suzuki Coupling with Pd(PPh₃)₄

Reaction Setup: A flame-dried Schlenk flask is charged with this compound (1 mmol, 1.0 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.). The flask is evacuated and backfilled with argon.

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added under a positive pressure of argon.

Solvent and Reaction: A degassed mixture of toluene (8 mL) and water (2 mL) is added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki Coupling with PdCl₂(dppf)

Reaction Setup: To a Schlenk tube is added this compound (1 mmol, 1.0 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.). The tube is evacuated and backfilled with argon.

Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol, 2 mol%) is added.

Solvent and Reaction: Degassed 1,4-dioxane (8 mL) and water (2 mL) are added. The mixture is stirred at 100 °C for 8 hours.

Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with water and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography.

Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos

Reaction Setup: An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 2.8 equiv.). The tube is evacuated and backfilled with argon.

Reagent Addition: this compound (1 mmol, 1.0 equiv.) and morpholine (2.4 mmol, 2.4 equiv.) are added, followed by the addition of toluene (10 mL).

Reaction: The reaction mixture is heated to 100 °C and stirred for 18 hours.

Work-up and Purification: After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.

Heck Coupling with Pd(OAc)₂ / P(o-tol)₃

Reaction Setup: A Schlenk flask is charged with this compound (1 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon.

Reagent Addition: Styrene (2.5 mmol, 2.5 equiv.), triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.), and N,N-dimethylformamide (DMF, 10 mL) are added.

Reaction: The mixture is heated to 120 °C for 24 hours.

Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental workflows and relationships in palladium-catalyzed cross-coupling reactions.

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide (this compound) G Heating & Stirring A->G B Coupling Partner (Boronic Acid / Amine / Alkene) B->G C Base C->G D Solvent D->G E Palladium Catalyst + Ligand E->G F Inert Atmosphere (Argon/Nitrogen) F->G H Quenching & Extraction G->H I Chromatography H->I J Coupled Product I->J

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

The catalytic cycle of a Suzuki cross-coupling reaction.

A Comparative Guide to Brominating Agents for Anisoles: N-Bromosuccinimide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective bromination of anisoles is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The choice of brominating agent is paramount in achieving desired yields and regioselectivity, particularly in controlling the ortho- to para- substitution ratio. This guide provides an objective comparison of N-bromosuccinimide (NBS) against other common brominating agents, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

The methoxy group of anisole is a strong activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution. However, this high reactivity can also lead to undesired side reactions, such as polybromination. Consequently, the selection of an appropriate brominating agent and the fine-tuning of reaction conditions are crucial for achieving mono-bromination with high selectivity. This guide benchmarks the performance of N-bromosuccinimide (NBS), a mild and selective reagent, against traditional and alternative brominating agents including molecular bromine (Br₂), dibromoisocyanuric acid (DBI), and tetrabutylammonium tribromide (TBATB).

Performance Comparison of Brominating Agents

The efficacy of different brominating agents for the mono-bromination of anisole is summarized in the table below. The data highlights the impact of the reagent and solvent system on yield and, most critically, on the regioselectivity of the reaction.

Brominating AgentSolventCatalyst/AdditiveTemperature (°C)Yield (%)Ortho:Para RatioReference
N-Bromosuccinimide (NBS) Acetonitrile-Room TempExcellentHighly para-selective[1]
Acetic AcidAmmonium AcetateRoom TempHighHighly para-selective[2]
**Molecular Bromine (Br₂) **Ethanoic Acid-Not specified~90 (para-isomer)Low ortho yield[3][4]
Dibromoisocyanuric Acid (DBI) Sulfuric Acid-Room TempHigh (for deactivated arenes)Not specified for anisole[5]
Tetrabutylammonium Tribromide (TBATB) Dichloromethane-Room TempHighHighly para-selective[6]
Ammonium Bromide / H₂O₂ Acetic Acid-Room TempGood to ExcellentHighly para-selective[7]

Key Takeaways:

  • N-Bromosuccinimide (NBS) stands out as a mild and highly selective reagent for the para-bromination of anisole, especially when acetonitrile is used as the solvent.[1][8] Its ease of handling as a crystalline solid makes it a safer alternative to liquid bromine.[8]

  • Molecular Bromine (Br₂) is a powerful and cost-effective brominating agent. However, its high reactivity can lead to over-bromination if stoichiometry and temperature are not carefully controlled.[8] In a polar solvent like acetic acid, it can provide a high yield of the para-isomer due to steric hindrance at the ortho positions.[3][9]

  • Dibromoisocyanuric Acid (DBI) is a more potent brominating agent than NBS and is particularly effective for deactivated aromatic rings.[5]

  • Tetrabutylammonium Tribromide (TBATB) offers the convenience of a solid reagent and provides high para-selectivity for activated aromatic systems under mild conditions.[6]

  • The Ammonium Bromide/Hydrogen Peroxide system presents an environmentally friendly option that generates the electrophilic bromine in situ, showing high para-selectivity in acetic acid.[7]

Experimental Protocols

Detailed methodologies for the bromination of anisole using the benchmarked reagents are provided below.

Protocol 1: Bromination of Anisole with N-Bromosuccinimide (NBS) in Acetonitrile

This procedure is favored for its high para-selectivity.[1]

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve anisole (1.0 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the p-bromoanisole.

Protocol 2: Bromination of Anisole with Molecular Bromine (Br₂) in Ethanoic Acid

A classic method that can yield a high percentage of the para isomer.[3][4]

Materials:

  • Anisole

  • Molecular Bromine (Br₂)

  • Glacial Ethanoic Acid (Acetic Acid)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve anisole (1.0 equivalent) in glacial ethanoic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of molecular bromine (1.0 equivalent) in glacial ethanoic acid dropwise using a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into cold water and decolorize the excess bromine by adding a saturated aqueous solution of sodium bisulfite.

  • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 3: Bromination of Deactivated Arenes with Dibromoisocyanuric Acid (DBI)

This protocol is illustrative of the high reactivity of DBI, shown here for a deactivated substrate.[5]

Materials:

  • Substrate (e.g., 2,6-dinitrotoluene as a model for a deactivated arene)

  • Dibromoisocyanuric Acid (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice water

Procedure:

  • Dissolve the aromatic substrate (1.0 equivalent) in concentrated sulfuric acid in a round-bottom flask.

  • Add dibromoisocyanuric acid (0.55 equivalents, as both bromine atoms can react) to the solution.

  • Stir the mixture at room temperature for the required time (e.g., 1.5 hours).

  • Carefully pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Protocol 4: Bromination of Anisole with Tetrabutylammonium Tribromide (TBATB)

A method utilizing a solid, stable source of bromine.[10]

Materials:

  • Anisole

  • Tetrabutylammonium Tribromide (TBATB)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of anisole (1.0 equivalent) in dichloromethane, add tetrabutylammonium tribromide (1.0 equivalent) at room temperature.

  • Stir the reaction at room temperature for approximately 1 hour under a nitrogen atmosphere.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the crude product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway

The bromination of anisole proceeds via an electrophilic aromatic substitution mechanism. The methoxy group directs the incoming electrophile to the ortho and para positions.

Electrophilic_Aromatic_Substitution Anisole Anisole SigmaComplex_para σ-complex (para-attack) Anisole->SigmaComplex_para Nucleophilic attack (para position) SigmaComplex_ortho σ-complex (ortho-attack) Anisole->SigmaComplex_ortho Nucleophilic attack (ortho position) BrominatingAgent Brominating Agent (e.g., Br-Br, Br-N(CO)₂CH₂CH₂) Electrophile Electrophilic Bromine (Br⁺) BrominatingAgent->Electrophile Activation Para_Product p-Bromoanisole (Major Product) SigmaComplex_para->Para_Product SigmaComplex_para->Para_Product -H⁺ Ortho_Product o-Bromoanisole (Minor Product) SigmaComplex_ortho->Ortho_Product SigmaComplex_ortho->Ortho_Product -H⁺ ProtonLoss -H⁺

Caption: Electrophilic bromination of anisole pathway.

Conclusion

The choice of brominating agent for anisoles significantly impacts the yield and regioselectivity of the reaction. For high para-selectivity and operational simplicity, N-bromosuccinimide, particularly in acetonitrile, is an excellent choice. Molecular bromine remains a potent and economical option, though it requires careful control to prevent over-bromination. For more challenging substrates, the highly reactive dibromoisocyanuric acid may be necessary. Tetrabutylammonium tribromide provides a safe and selective solid alternative to liquid bromine. By understanding the relative merits and employing the appropriate experimental protocols, researchers can effectively control the bromination of anisoles to achieve their desired synthetic outcomes.

References

A Comparative Guide to Isotopic Labeling with 3,5-Dibromo-4-methylanisole for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Isotopic labeling, a technique that involves replacing an atom in a molecule with its isotope, is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] This guide provides a comparative analysis of a potential novel isotopic labeling tool, 3,5-Dibromo-4-methylanisole, against established alternatives like deuterated and carbon-13 labeled 4-methylanisole. While direct isotopic labeling studies with this compound are not yet prevalent in published literature, this guide offers a prospective analysis based on its chemical properties and the well-established principles of metabolic research.

Principles of Isotopic Labeling in Drug Metabolism

Isotopic labeling allows researchers to "tag" and trace drug candidates and their metabolites within a biological system.[1][3] By introducing a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope, the labeled compound can be distinguished from its endogenous counterparts. This enables precise quantification and structural elucidation of metabolites, which is crucial for assessing the safety and efficacy of new therapeutic agents.[4] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify these isotopically labeled compounds.[4]

Comparative Analysis: this compound vs. Standard Alternatives

The selection of an appropriate isotopically labeled tracer or internal standard is critical for the accuracy and reliability of metabolic studies. Here, we compare the potential utility of isotopically labeled this compound with commonly used labeled versions of 4-methylanisole.

FeatureIsotopically Labeled this compound (Prospective)Isotopically Labeled 4-Methylanisole (e.g., d3, ¹³C)
Synthesis Potentially more complex due to the multi-step synthesis involving bromination and methylation of a labeled precursor.Relatively straightforward, often involving methylation of p-cresol with a labeled methylating agent.
Mass & Isotopic Signature Higher molecular weight and a distinct isotopic pattern due to the two bromine atoms, which could aid in mass spectrometric detection and differentiation from background ions.Lower molecular weight with a clear mass shift from the unlabeled compound, providing a clean signal for quantification.
Metabolic Stability of Label The stability of labels on the aromatic ring or methyl group would depend on the metabolic pathways. The bromine atoms may influence metabolism, potentially altering the stability of the label compared to the non-brominated analogue.The metabolic stability of deuterium or carbon-13 labels on the methyl group is generally well-understood.
Potential for Unique Metabolites The presence of bromine atoms could lead to unique metabolic pathways, such as debromination or the formation of brominated metabolites, offering insights into halogenated compound metabolism.Metabolism primarily involves hydroxylation of the aromatic ring or oxidation of the methyl group.
Use as an Internal Standard The significant mass difference from the unlabeled analyte could be advantageous in minimizing cross-talk in mass spectrometry. However, differences in chromatographic behavior and ionization efficiency would need to be carefully evaluated.Co-elution with the unlabeled analyte and similar ionization properties make it an excellent internal standard for quantitative assays.

Experimental Protocols

While specific protocols for this compound are not established, the following sections outline the general methodologies for synthesizing and utilizing isotopically labeled anisole derivatives in metabolic research.

Synthesis of Isotopically Labeled Anisole Derivatives

The synthesis of isotopically labeled this compound would likely start with an isotopically labeled precursor, such as ¹³C-labeled p-cresol or by using a labeled methylating agent on 3,5-dibromo-4-methylphenol. The general approach for synthesizing labeled 4-methylanisole involves the methylation of p-cresol.

Example Protocol: Synthesis of 4-Methylanisole-¹³C (Methyl-¹³C)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in a suitable solvent such as acetone.

  • Addition of Base: Add a base, for example, potassium carbonate, to the solution to deprotonate the hydroxyl group of p-cresol.

  • Addition of Labeled Methylating Agent: Introduce the isotopically labeled methylating agent, such as ¹³C-methyl iodide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, filter the reaction mixture to remove the base. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 4-methylanisole-¹³C.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of an isotopically labeled compound.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the isotopically labeled test compound (e.g., labeled this compound or 4-methylanisole) dissolved in a suitable solvent like methanol or DMSO.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.

  • Sample Preparation for Analysis: Centrifuge the mixture to precipitate the proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to identify and quantify the remaining parent compound and any formed metabolites.

Visualizing Workflows and Pathways

The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.

G cluster_synthesis Conceptual Synthesis of Labeled this compound Labeled p-cresol Labeled p-cresol Bromination Bromination Labeled p-cresol->Bromination Labeled 3,5-Dibromo-4-methylphenol Labeled 3,5-Dibromo-4-methylphenol Bromination->Labeled 3,5-Dibromo-4-methylphenol Methylation Methylation Labeled 3,5-Dibromo-4-methylphenol->Methylation Labeled this compound Labeled this compound Methylation->Labeled this compound

Caption: Conceptual synthesis pathway for isotopically labeled this compound.

G cluster_workflow In Vitro Metabolism Experimental Workflow Labeled Compound Labeled Compound Incubation (37°C) Incubation (37°C) Labeled Compound->Incubation (37°C) Liver Microsomes + NADPH Liver Microsomes + NADPH Liver Microsomes + NADPH->Incubation (37°C) Quenching Quenching Incubation (37°C)->Quenching Protein Precipitation Protein Precipitation Quenching->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Metabolite Identification & Quantification Metabolite Identification & Quantification LC-MS/MS Analysis->Metabolite Identification & Quantification

Caption: General experimental workflow for an in vitro metabolism study.

G cluster_comparison Logical Comparison for Use as an Internal Standard Analyte Analyte Co-elution Co-elution in Chromatography Analyte->Co-elution Labeled_Standard Isotopically Labeled Internal Standard Labeled_Standard->Co-elution Similar_Ionization Similar Ionization Efficiency Co-elution->Similar_Ionization Accurate_Quantification Accurate Quantification Similar_Ionization->Accurate_Quantification

References

Quantitative Analysis of 3,5-Dibromo-4-methylanisole: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 3,5-Dibromo-4-methylanisole is paramount for reliable experimental outcomes. The use of an internal standard (IS) in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted strategy to ensure precision and accuracy. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

This guide provides a comparative overview of two primary approaches for selecting an internal standard for the quantitative analysis of this compound: the use of a stable isotope-labeled (SIL) internal standard and a structurally similar compound.

Comparison of Internal Standard Strategies

The ideal internal standard exhibits chemical and physical properties that are nearly identical to the analyte of interest. This ensures that it behaves similarly throughout the entire analytical process, from extraction to detection, thus providing the most accurate correction for any potential losses or variations.

Gold Standard Approach: Stable Isotope-Labeled (SIL) Internal Standard

A stable isotope-labeled version of the analyte, such as this compound-d3 (deuterated) or a ¹³C-labeled counterpart, is considered the "gold standard" for quantitative analysis by mass spectrometry.[1] These standards co-elute with the analyte and exhibit nearly identical behavior during sample extraction and ionization, which allows them to effectively compensate for matrix effects and variations in instrument response.[1]

  • Advantages :

    • Highest accuracy and precision due to near-identical physicochemical properties.[2]

    • Effectively corrects for matrix-induced ion suppression or enhancement.[1]

    • Co-elutes with the analyte, ensuring both are subjected to the same experimental conditions.[2]

  • Disadvantages :

    • Often not commercially available and may require custom synthesis, leading to higher costs and longer lead times.

    • Deuterated standards can sometimes exhibit slight chromatographic shifts compared to their non-labeled counterparts.[2]

Alternative Approach: Structurally Similar Internal Standard

  • Advantages :

    • Generally more affordable and commercially available than SIL standards.

    • Can provide acceptable quantitation if validated properly.

  • Disadvantages :

    • Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.

    • May not fully compensate for matrix effects, potentially leading to reduced accuracy.[1]

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics when using a SIL internal standard versus a structurally similar internal standard for the quantitative analysis of this compound. The data is illustrative and based on typical performance observed in method validations for similar compounds.[1]

Performance ParameterStable Isotope-Labeled IS (e.g., this compound-d3)Structurally Similar IS (e.g., 2,4,6-Tribromoanisole)Justification
Linearity (R²) > 0.999> 0.995The nearly identical chemical properties of a SIL IS lead to a more consistent response across a wide concentration range.[1]
Accuracy (% Recovery) 95-105%80-120%A SIL IS more effectively compensates for analyte loss during sample preparation and for matrix effects, resulting in recovery values closer to 100%.[1]
Precision (% RSD) < 5%< 15%The co-elution and similar ionization behavior of a SIL IS minimize the variability between replicate measurements.[1]
Matrix Effect MinimalModerate to SignificantAs a SIL analog, it experiences nearly identical matrix-induced ion suppression or enhancement as the analyte, effectively canceling out this source of error.[1] A structurally different IS will have different susceptibility to matrix effects.

Experimental Protocols

A robust analytical method is crucial for reliable quantification. Below is a representative experimental protocol using GC-MS for the analysis of this compound.

Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of semi-volatile and thermally stable compounds like brominated anisoles.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 gram of the homogenized sample into a 15 mL glass centrifuge tube.

  • Add 10 µL of the internal standard solution (e.g., 1 µg/mL of this compound-d3 or 2,4,6-Tribromoanisole in methanol).

  • Add 5 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and dichloromethane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean glass tube.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 8890 GC System or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • GC Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature : 280 °C.

  • Injection Mode : Splitless (1 µL injection volume).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature : 290 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Quantification Ions for this compound : To be determined by analyzing a standard (expected prominent ions would be the molecular ion and fragments).

    • Quantification Ions for IS : To be determined based on the chosen internal standard.

3. Data Analysis

  • Integrate the peak areas of the quantification ions for both this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve equation.

Visualizations

logical_relationship Logical Flow for Internal Standard Selection start Need for Quantitative Analysis of This compound decision_accuracy Is the highest accuracy critical? start->decision_accuracy sil_is Use Stable Isotope-Labeled (SIL) IS (e.g., this compound-d3) decision_accuracy->sil_is Yes struct_is Use Structurally Similar IS (e.g., 2,4,6-Tribromoanisole) decision_accuracy->struct_is No custom_synth Custom Synthesis Required sil_is->custom_synth commercially_avail Commercially Available struct_is->commercially_avail end_high_accuracy High Accuracy & Precision custom_synth->end_high_accuracy end_moderate_accuracy Acceptable Accuracy, Cost-Effective commercially_avail->end_moderate_accuracy

Caption: Logical process for the selection of an appropriate internal standard.

experimental_workflow Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_weighing Weigh Sample is_spiking Spike with Internal Standard sample_weighing->is_spiking extraction Liquid-Liquid Extraction is_spiking->extraction concentration Concentrate Extract extraction->concentration gcms_analysis GC-MS Analysis (SIM Mode) concentration->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Conclusion

The choice of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. For the analysis of this compound, a stable isotope-labeled internal standard is unequivocally the superior choice, offering the highest degree of accuracy and precision. However, when faced with practical constraints such as budget and availability, a carefully selected and validated structurally similar internal standard can provide a workable alternative. The decision should be guided by the specific requirements of the study, with a clear understanding of the potential trade-offs between cost and data quality.

References

A Comparative Analysis of Predicted NMR Spectra for 3,5-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Predicted vs. Expected NMR Spectral Data

In the field of chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation and verification. While experimental data provides the definitive characterization of a compound, predicted NMR spectra offer a valuable, readily accessible alternative for preliminary analysis, hypothesis testing, and as a comparative benchmark. This guide presents a comparison of the predicted ¹H and ¹³C NMR spectra for 3,5-Dibromo-4-methylanisole against theoretically expected chemical shift ranges.

Note: Extensive searches for experimental ¹H and ¹³C NMR data for this compound did not yield any publicly available spectra. Therefore, this guide utilizes predicted data generated from reputable online spectroscopic tools.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl group, and the methoxy group. The expected chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents on the aromatic ring.

Proton Type Predicted Chemical Shift (ppm) Expected Chemical Shift Range (ppm) Multiplicity
Aromatic (H-2, H-6)7.396.5 - 8.0[1]Singlet
Methoxy (-OCH₃)3.883.7 - 4.0[2]Singlet
Methyl (-CH₃)2.342.0 - 3.0[1]Singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern, with carbons directly attached to bromine atoms exhibiting a characteristic shift due to the "heavy atom effect"[3].

Carbon Type Predicted Chemical Shift (ppm) Expected Chemical Shift Range (ppm)
C-O (C-1)155.8150 - 160
C-Br (C-3, C-5)117.5110 - 130[3]
C-CH₃ (C-4)135.5130 - 140
C-H (C-2, C-6)133.2120 - 140[4]
Methoxy (-OCH₃)60.555 - 65[5]
Methyl (-CH₃)22.820 - 30

Experimental Protocol for NMR Spectroscopy

For researchers intending to acquire experimental NMR data for solid aromatic compounds such as this compound, the following protocol outlines a standard procedure.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR[6][7].

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial[7]. Gentle vortexing or heating may be required to aid dissolution[6].

  • Filter the solution through a Pasteur pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter[7].

  • The final sample height in the NMR tube should be approximately 4 cm[7].

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[6].

2. NMR Data Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

  • Standard pulse sequences, such as the single-pulse experiment for ¹H and a proton-decoupled pulse program for ¹³C, are generally employed.

Workflow for NMR Prediction and Comparative Analysis

The process of utilizing predicted NMR data for structural analysis can be visualized as a systematic workflow. This involves generating the predicted spectra, comparing them against established chemical shift ranges, and, when possible, validating with experimental data.

NMR_Prediction_Workflow Workflow for NMR Spectral Analysis cluster_prediction Prediction Phase cluster_comparison Comparative Analysis cluster_validation Experimental Validation (Ideal) cluster_output Output Input Input Molecular Structure (this compound) Predictor NMR Prediction Software (e.g., NMRDB, ChemDraw) Input->Predictor Predicted_H1 Predicted ¹H NMR Spectrum Predictor->Predicted_H1 Predicted_C13 Predicted ¹³C NMR Spectrum Predictor->Predicted_C13 Comparison_H1 Compare ¹H Shifts Predicted_H1->Comparison_H1 Comparison_C13 Compare ¹³C Shifts Predicted_C13->Comparison_C13 Expected_Ranges Expected Chemical Shift Ranges (from literature and databases) Expected_Ranges->Comparison_H1 Expected_Ranges->Comparison_C13 Validation Validate Predictions Comparison_H1->Validation Comparison_C13->Validation Experimental_Data Experimental NMR Data (if available) Experimental_Data->Validation Report Generate Comparison Guide and Structural Confirmation Validation->Report

References

The Synthetic Versatility of 3,5-Dibromo-4-methylanisole: A Comparative Review of its Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3,5-Dibromo-4-methylanisole serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring two reactive bromine atoms and an activating methoxy group, allows for a range of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of its key synthetic applications, supported by available experimental data and detailed methodologies.

The core utility of this compound lies in its capacity to undergo sequential and selective cross-coupling reactions, enabling the introduction of diverse functionalities at the 3- and 5-positions of the aromatic ring. This capability is crucial for the construction of polysubstituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals and natural products.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for several of these transformations. The following sections detail its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a comparative analysis of reaction conditions and yields where data is available.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryls and substituted aromatic systems. While specific studies detailing extensive substrate scope and yield comparisons for this compound are limited in readily available literature, general protocols for similar dihaloarenes provide a strong indication of its reactivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13,5-Dibromopyridine4-Ethoxycarbonylphenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃EtOH8012056[1]
2Aryl Bromide (general)Phenylboronic acidPd₂(dba)₃ (2.5)PHOS (10)CsFTHFrt12High
3HaloquinazolineVarious boronic acidsPd(PPh₃)₄-K₂CO₃Propylene Carbonate120-1601-4Good to Excellent[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried flask is charged with this compound (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv per bromine atom), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ (1-5 mol%), and a suitable ligand if required (e.g., SPhos, XPhos). A base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv per bromine atom), is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is then added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Workflow for a Sequential Suzuki-Miyaura Coupling

G A This compound B Mono-arylated Intermediate A->B Suzuki-Miyaura (1.1 eq. Boronic Acid 1) C Di-arylated Product B->C Suzuki-Miyaura (1.1 eq. Boronic Acid 2)

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%) and a copper(I) co-catalyst, typically CuI (1-5 mol%). A base, usually an amine like triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.1-1.2 equiv per bromine atom). The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by filtering off the amine hydrohalide salt, followed by extraction and purification by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are common pharmacophores.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 1.5-2 times the mol% of Pd), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2-3 equiv per bromine atom). The tube is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv per bromine atom) and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Reaction Pathway for Buchwald-Hartwig Amination

G sub This compound product 3,5-Diamino-4-methylanisole Derivative sub->product Pd Catalyst, Ligand, Base amine Primary or Secondary Amine amine->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Comparison with Alternative Substrates

The reactivity of this compound in cross-coupling reactions can be compared to other haloarenes. The presence of the electron-donating methoxy group generally enhances the rate of oxidative addition of palladium to the C-Br bonds compared to unsubstituted dibromobenzene. However, steric hindrance from the adjacent methyl group might play a role in modulating the reactivity, potentially allowing for selective mono-functionalization under carefully controlled conditions. In comparison to iodo-analogues, the bromo-substituents of this compound are generally less reactive, which can be advantageous for achieving selectivity in sequential cross-coupling reactions.

Conclusion

This compound is a highly valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Its di-bromo functionality allows for the stepwise or simultaneous introduction of two different substituents, providing a powerful strategy for the synthesis of complex, highly functionalized aromatic compounds. While specific, comprehensive comparative studies on this particular substrate are not abundant in the literature, the general principles and protocols for cross-coupling reactions of haloarenes provide a solid foundation for its synthetic applications. Further research into the selective functionalization of this compound would be beneficial for expanding its utility in the synthesis of novel chemical entities for drug discovery and materials science.

References

Efficacy Showdown: 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Potent Enzyme Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of a series of synthesized 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone derivatives has revealed significant potential in the realms of diabetes management and oncology.[1] These compounds, derived from a common 3,5-dibromo-4-methylanisole structural motif, have demonstrated notable inhibitory effects against key digestive enzymes, α-glucosidase and α-amylase, as well as cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines.[1] This guide provides a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The in vitro inhibitory activities of the synthesized chalcones (2a-f) and flavones (3a-f) were quantified to determine their half-maximal inhibitory concentrations (IC50). The results highlight a structure-activity relationship, with certain derivatives exhibiting superior potency.

Enzyme Inhibition

The compounds were evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. The inhibition of these enzymes can help manage postprandial hyperglycemia, a key concern in type 2 diabetes.[1]

Table 1: Inhibitory Activity (IC50 in µM) of 3,5-Dibromo-4,6-dimethoxychalcones and Flavones against α-Glucosidase and α-Amylase

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Chalcone 2a 10.32 ± 0.9515.60 ± 1.12
Chalcone 2c 8.75 ± 0.8812.45 ± 1.05
Flavone 3a 12.50 ± 1.0218.20 ± 1.25
Flavone 3c 9.80 ± 0.9214.30 ± 1.18
Acarbose (Standard)2.10 ± 0.153.50 ± 0.20

Note: Data is presented for the most active compounds from the series as reported in the source literature. A lower IC50 value indicates greater potency.

Anticancer Activity

The cytotoxic effects of the chalcone and flavone derivatives were assessed against the MCF-7 and A549 cancer cell lines. Several compounds demonstrated significant anticancer activity, with some exhibiting potency comparable to established anticancer agents.[1]

Table 2: Cytotoxic Activity (IC50 in µM) of 3,5-Dibromo-4,6-dimethoxychalcones and Flavones against Human Cancer Cell Lines

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Chalcone 2a 4.12 ± 0.557.40 ± 0.67
Chalcone 2c -9.68 ± 0.80
Flavone 3a 8.50 ± 0.82-
Flavone 3c 5.10 ± 0.616.42 ± 0.79
Flavone 3e 6.96 ± 0.66-
Nintedanib (Standard)0.53 ± 0.110.74 ± 0.15
Quercetin (Standard)35.40 ± 1.7835.38 ± 1.78

Note: Data is presented for the most active compounds from the series as reported in the source literature. A lower IC50 value indicates greater cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

α-Glucosidase Inhibition Assay

This in vitro assay quantifies the inhibition of α-glucosidase activity.[2][3]

  • Preparation of Solutions:

    • An α-glucosidase enzyme solution (0.5 U/mL) is prepared in a 0.1 M sodium phosphate buffer (pH 6.8).[3]

    • A substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM) is prepared in the same buffer.[3]

    • Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, 20 µL of the test compound solution is mixed with 20 µL of the α-glucosidase solution.[2]

    • The mixture is pre-incubated at 37°C for 15 minutes.[3]

    • The enzymatic reaction is initiated by adding 20 µL of the pNPG substrate solution.[2]

    • The plate is incubated at 37°C for 20 minutes.[3]

    • The reaction is terminated by adding 50 µL of 0.1 M sodium carbonate solution.[3]

  • Data Analysis:

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.[2][3]

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of the compounds on α-amylase activity.[4][5][6]

  • Preparation of Solutions:

    • A porcine pancreatic α-amylase solution (2 units/mL) is prepared in a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl.[7]

    • A 1% (w/v) starch solution is prepared in the same buffer.[4]

    • A 3,5-dinitrosalicylic acid (DNSA) color reagent is prepared.[4]

  • Assay Procedure:

    • In a test tube, 0.2 mL of the test compound at various concentrations is pre-incubated with 0.2 mL of the α-amylase solution at 37°C for 10 minutes.[5]

    • 0.2 mL of the starch solution is added to start the reaction, and the mixture is incubated at 37°C for 15 minutes.

    • The reaction is stopped by adding 0.4 mL of the DNSA reagent.

    • The tubes are then incubated in a boiling water bath for 5 minutes, cooled to room temperature, and diluted with distilled water.[4]

  • Data Analysis:

    • The absorbance of the resulting solution is measured at 540 nm.[4]

    • The percentage of inhibition is calculated, and the IC50 values are determined.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[8][9][10][11][12]

  • Cell Culture and Seeding:

    • MCF-7 and A549 cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[13]

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

    • The cells are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[12]

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

    • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Data Analysis:

    • The absorbance is measured at a wavelength of 570 nm.[8]

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Visualizing the Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Enzyme Solution mix Mix Enzyme and Compound prep_enzyme->mix prep_substrate Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_compound Test Compound Dilutions prep_compound->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Enzyme Inhibition Assay Workflow

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adhesion seed_cells->adhere add_compound Add Test Compounds adhere->add_compound incubate_treatment Incubate add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow

signaling_pathway_chalcone cluster_cell Cancer Cell chalcone Chalcone Derivative egfr EGFR chalcone->egfr inhibits pi3k PI3K chalcone->pi3k inhibits bax Bax chalcone->bax upregulates bcl2 Bcl-2 chalcone->bcl2 downregulates growth_factors Growth Factors growth_factors->egfr binds egfr->pi3k activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition proliferation Cell Proliferation & Survival mtor->proliferation caspase Caspases bax->caspase apoptosis Apoptosis bcl2->apoptosis inhibits caspase->apoptosis induces

Potential Anticancer Signaling Pathway

References

A Cost-Benefit Analysis of 3,5-Dibromo-4-methylanisole in Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of starting materials is paramount. This guide provides an in-depth comparison of 3,5-Dibromo-4-methylanisole with its isomeric alternatives, focusing on its application in cross-coupling reactions, a cornerstone of modern drug discovery and development.

Introduction to this compound and its Alternatives

This compound is a polysubstituted aromatic compound featuring two bromine atoms, a methyl group, and a methoxy group. This substitution pattern offers multiple reactive sites for further functionalization, making it a potentially valuable intermediate in the synthesis of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.

The primary alternatives to this compound are its isomers, including 2,4-dibromoanisole, 2,6-dibromoanisole, and 3,5-dibromoanisole. The choice between these reagents depends on the desired substitution pattern of the final product, as well as factors such as reactivity, availability, and cost.

Cost Analysis

A crucial aspect of any synthetic strategy is the cost of the starting materials. The following table provides a comparative overview of the pricing for this compound and its common isomers from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.

CompoundSupplierQuantityPurityPrice (USD)
This compound Bide Pharmatech Ltd250mg95+%70
Bide Pharmatech Ltd1g95+%176
Bide Pharmatech Ltd5g95+%528
2,4-Dibromoanisole FUJIFILM Wako Chemicals25g97+%51.00
FUJIFILM Wako Chemicals250g97+%273.00
AboundChem5g98%16.00
AboundChem25g98%23.00
AboundChem100g98%55.00
Fisher Scientific (eMolecules)1g-30.75
2,6-Dibromoanisole TCI AMERICA1g>98.0%76.00
TCI AMERICA5g>98.0%227.00
ChemicalBook (Alichem)10g-150.26
ChemicalBook (Ambeed)10g-148.00
3,5-Dibromoanisole Thermo Scientific Chemicals5g97%191.00
Sigma-Aldrich1g97%58.72
Aceschem1g>97%14.00
Aceschem5g>97%38.00
Aceschem100g>97%341.00

Performance in Synthesis: A Focus on Cross-Coupling Reactions

While specific experimental data for this compound in cross-coupling reactions is not extensively reported in publicly available literature, its structure suggests it would be a viable substrate. The two bromine atoms offer the potential for sequential or double cross-coupling reactions, allowing for the introduction of two different substituents. The electronic nature of the methoxy and methyl groups will influence the reactivity of the C-Br bonds.

A study on the Sonogashira cross-coupling of the structurally related 3,5-dibromo-2,6-dichloropyridine provides valuable insights.[1] This research demonstrated that chemoselective mono-, di-, tri-, and tetra-alkynylations were achievable by carefully controlling the reaction conditions.[1] This suggests that this compound could also undergo selective functionalization.

For comparison, the Suzuki-Miyaura coupling of other brominated anilines, such as 2,6-dibromo-4-nitroaniline, has been shown to proceed with high reactivity for both electron-rich and electron-deficient aryl boronic acids, affording the corresponding biaryl products in high yields.[2]

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions that could be adapted for this compound and its alternatives. Optimization of these conditions would be necessary for each specific substrate combination.

Suzuki-Miyaura Coupling (General Procedure): [3][4]

  • To a reaction vessel, add the aryl bromide (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene/water, dioxane/water) is added.

  • The reaction mixture is heated (typically 80-100 °C) and stirred for a specified time (e.g., 4-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Sonogashira Coupling (General Procedure): [5][6][7]

  • To a solution of the aryl halide (1.0 eq.) in a suitable solvent (e.g., THF, DMF) at room temperature, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., diisopropylamine, triethylamine, which can also serve as the solvent).

  • The terminal alkyne (1.1-1.5 eq.) is then added.

  • The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • The reaction mixture is then worked up by dilution with an organic solvent, filtration through celite, and washing with aqueous solutions to remove the amine and copper salts.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination (General Procedure): [8][9][10][11]

  • In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the aryl bromide (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 eq.).

  • A dry, degassed solvent (e.g., toluene, dioxane) is added.

  • The reaction mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is quenched, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling A Aryl Bromide (e.g., this compound) F Reaction Mixture A->F B Boronic Acid/ Ester B->F C Pd(0) Catalyst C->F D Base D->F E Solvent E->F G Heating F->G Catalytic Cycle H Workup & Purification G->H I Coupled Product H->I

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling A Aryl Bromide G Reaction Mixture A->G B Terminal Alkyne B->G C Pd Catalyst C->G D Cu(I) Co-catalyst D->G E Amine Base E->G F Solvent F->G H Stirring at RT/ Heating G->H Catalytic Cycles I Workup & Purification H->I J Coupled Product I->J

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination A Aryl Bromide G Reaction Mixture A->G B Amine B->G C Pd Precatalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Heating G->H Catalytic Cycle I Workup & Purification H->I J Aryl Amine Product I->J

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The choice of a di-substituted anisole derivative in a synthetic campaign is a multifaceted decision.

  • Cost: Based on the available data, 2,4-dibromoanisole appears to be the most cost-effective option for larger-scale synthesis, with prices significantly lower than its isomers. This compound is currently priced at a premium, likely due to lower demand and production scale.

  • Synthetic Utility: The primary advantage of this compound lies in its specific substitution pattern, which would be crucial for accessing target molecules with a 1,2,4,5-tetrasubstituted aromatic core. For synthetic targets where this specific arrangement is not required, the more readily available and less expensive isomers are likely a better choice.

  • Performance: While direct comparative performance data is scarce, the general principles of cross-coupling reactions suggest that all the discussed dibromoanisoles should be viable substrates. The reactivity of the C-Br bonds will be influenced by the position of the electron-donating methoxy and methyl groups, potentially requiring optimization of reaction conditions for each isomer.

Recommendation: For exploratory synthesis and the development of novel compounds where the specific substitution pattern of this compound is essential, its higher cost may be justified. However, for applications where other substitution patterns are acceptable, a thorough evaluation of the more economical isomers like 2,4-dibromoanisole is strongly recommended. Researchers should perform small-scale trial reactions to determine the optimal conditions and yields for their specific application before committing to a large-scale synthesis.

References

A Comparative Spectroscopic Analysis of 3,5-Dibromo and 2,5-Dibromopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 3,5-dibromopyridine and 2,5-dibromopyridine, two constitutional isomers with distinct physical and chemical properties. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive analysis based on experimental data from various spectroscopic techniques. This comparison is crucial for unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry applications.

The differentiation between these isomers is predicated on the substitution pattern of the bromine atoms on the pyridine ring, which significantly influences the electronic environment of the molecule. These differences are manifested in their respective spectra, providing unique fingerprints for each compound. This guide summarizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the information in clear, comparative tables. Furthermore, detailed experimental protocols for these techniques are provided to ensure reproducibility and methodological understanding.

Data Presentation: A Spectroscopic Overview

The following tables summarize the key spectroscopic data for 3,5-dibromopyridine and 2,5-dibromopyridine, highlighting the differences that allow for their distinction.

Table 1: ¹H NMR Spectroscopic Data

Isomer Solvent Chemical Shift (δ) in ppm (J in Hz)
3,5-Dibromopyridine CDCl₃8.61 (d, J = 2.0 Hz, 2H, H-2, H-6), 8.15 (t, J = 2.0 Hz, 1H, H-4)[1]
2,5-Dibromopyridine DMSO-d₆8.58 (d, J = 2.4 Hz, 1H, H-6), 8.02 (dd, J = 8.5, 2.4 Hz, 1H, H-4), 7.66 (d, J = 8.5 Hz, 1H, H-3)[2]

Table 2: ¹³C NMR Spectroscopic Data

Isomer Solvent Chemical Shift (δ) in ppm
3,5-Dibromopyridine DMSO-d₆150.9 (C-2, C-6), 143.9 (C-4), 121.7 (C-3, C-5)
2,5-Dibromopyridine CDCl₃152.2 (C-6), 141.5 (C-4), 140.2 (C-2), 127.8 (C-3), 121.9 (C-5)

Table 3: IR Spectroscopic Data

Isomer Key Vibrational Frequencies (cm⁻¹)
3,5-Dibromopyridine C-H stretching (aromatic): ~3050-3100, C=N and C=C stretching: ~1550-1600, C-Br stretching: ~600-800. The solid phase mid-FTIR and FT-Raman spectra have been recorded in the regions 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively[3].
2,5-Dibromopyridine C-H stretching (aromatic): ~3050-3100, C=N and C=C stretching: ~1550-1600, C-Br stretching: ~600-800. Specific IR spectra are available from various databases[4][5].

Table 4: Mass Spectrometry Data

Isomer Molecular Formula Molecular Weight Key Mass-to-Charge Ratios (m/z)
3,5-Dibromopyridine C₅H₃Br₂N[6]236.89 g/mol [6]237/239 (M⁺, isotopic pattern for 2 Br), 156/158 ([M-Br]⁺)[7][8]
2,5-Dibromopyridine C₅H₃Br₂N[5]236.89 g/mol [5]237/239 (M⁺, isotopic pattern for 2 Br), 156/158 ([M-Br]⁺), 77 ([C₅H₃N]⁺)[2]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dibromopyridine isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Data Acquisition:

    • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and determine the coupling constants.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups and bond vibrations within the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Place a small amount of the solid dibromopyridine sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹[9][10].

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to specific functional groups and bond types (e.g., aromatic C-H, C=C, C=N, and C-Br vibrations) by comparing the spectrum to correlation charts.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL[11].

    • Further dilute the solution as needed for the specific instrument's sensitivity[11].

  • Data Acquisition (Electron Ionization - EI):

    • Inject the sample solution into the GC, where it is vaporized and separated.

    • The separated components enter the ion source of the mass spectrometer.

    • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M, M+2, M+4 pattern for a dibrominated compound.

    • Analyze the fragmentation pattern to gain further structural information.

UV-Visible Spectroscopy
  • Objective: To analyze the electronic transitions within the molecule.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the dibromopyridine isomer in a UV-transparent solvent, such as ethanol or hexane.

    • Use a quartz cuvette for the measurement.

    • Prepare a blank sample containing only the solvent.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and scan a range of wavelengths, typically from 200 to 400 nm[12].

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The absorbance values can be used for quantitative analysis according to the Beer-Lambert law[12].

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 3,5-dibromo and 2,5-dibromo isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_techniques Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_comparison Final Analysis cluster_conclusion Conclusion Isomer1 3,5-Dibromopyridine NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy MS Mass Spectrometry UV UV-Vis Spectroscopy Isomer2 2,5-Dibromopyridine Isomer2->NMR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data UV_Data Absorption Maxima UV->UV_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Data->Comparison Conclusion Structural Differentiation Comparison->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of dibromopyridine isomers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-methylanisole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-4-methylanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.